molecular formula C12H14N2O2 B6318375 (S)-1-Benzyl-3-methylpiperazine-2,5-dione CAS No. 132871-10-4

(S)-1-Benzyl-3-methylpiperazine-2,5-dione

Cat. No.: B6318375
CAS No.: 132871-10-4
M. Wt: 218.25 g/mol
InChI Key: HNTYWRJULQTORS-VIFPVBQESA-N
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Description

(S)-1-Benzyl-3-methylpiperazine-2,5-dione is a chiral diketopiperazine (piperazine-2,5-dione) that serves as a valuable chiral solvating agent (CSA) for nuclear magnetic resonance (NMR) spectroscopy . Research applications focus on its ability to form diastereomeric complexes with racemic compounds, such as N-acylated α-amino acid esters, in solution . This interaction, driven by hydrogen bonding, results in distinct chemical shifts for the enantiomers in proton NMR, allowing researchers to determine enantiomeric purity and assign absolute configuration without the need for covalent derivatization . The compound belongs to a class of privileged scaffolds in medicinal and supramolecular chemistry, with the core piperazine-2,5-dione structure being a common motif in natural products and synthetic biology . This product is intended for research and further manufacturing applications only and is not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-benzyl-3-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTYWRJULQTORS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227584
Record name (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132871-10-4
Record name (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132871-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Profiling, Synthesis, and Applications of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diketopiperazines (DKPs) represent a privileged class of chiral scaffolds in modern medicinal chemistry. Characterized by a rigid six-membered heterocyclic core, DKPs effectively mimic peptide pharmacophores while offering superior resistance to proteolytic degradation[1]. (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4) is a highly functionalized DKP derivative. By maintaining the (S)-stereocenter derived from natural amino acids, this compound serves as a critical intermediate and structural template for developing novel therapeutics, particularly in oncology and antimicrobial research[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, and biological screening protocols.

Physicochemical Profiling & Structural Logic

The structural integrity of (S)-1-Benzyl-3-methylpiperazine-2,5-dione relies on its two amide bonds constrained within a ring system. The N1-benzyl group provides lipophilicity and a vector for pi-pi stacking interactions with biological targets, while the C3-methyl group (in the S configuration) dictates the spatial orientation necessary for stereospecific receptor binding.

Quantitative Data Summary

The following table consolidates the core chemical and safety parameters of the compound,[3]:

ParameterSpecification
Chemical Name (S)-1-Benzyl-3-methylpiperazine-2,5-dione
Synonyms (3S)-1-benzyl-3-methyl-2,5-piperazinedione
CAS Number 132871-10-4
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Physical Form White solid
Stereochemistry (3S)
Purity Standard ≥ 95.00%
Storage Temperature 0–8 °C
GHS Safety Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Synthetic Methodology: The Dipeptide Cyclization Route

The synthesis of chiral DKPs must strictly preserve the integrity of the stereocenter. The most reliable, self-validating approach is the intramolecular cyclization of a linear dipeptide precursor[1].

Mechanistic Causality
  • Chiral Preservation: We utilize Boc-L-Alanine from the chiral pool. The use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in tandem with HOBt (Hydroxybenzotriazole) suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the (S)-methyl group.

  • Thermodynamic Driving Force: The final cyclization step is driven by the formation of the highly stable, thermodynamically favored six-membered DKP ring via intramolecular aminolysis.

Step-by-Step Experimental Protocol
  • Dipeptide Coupling:

    • Dissolve Boc-L-Alanine (1.0 eq) and N-benzylglycine ethyl ester (1.05 eq) in anhydrous Dichloromethane (DCM).

    • Add DIPEA (2.0 eq) to ensure a basic environment, followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C.

    • Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the protected dipeptide.

  • Boc-Deprotection:

    • Dissolve the crude dipeptide in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM.

    • Stir for 2 hours at room temperature. The causality here is the acid-catalyzed cleavage of the tert-butyl carbamate, releasing the free N-terminal amine as a TFA salt.

    • Evaporate the solvent under reduced pressure to remove excess TFA.

  • Base-Promoted Cyclization:

    • Dissolve the resulting TFA salt in Methanol.

    • Add Triethylamine (TEA) dropwise until the solution is strictly basic (pH ~9). Causality: TEA neutralizes the salt, liberating the nucleophilic free amine.

    • Reflux the mixture for 24 hours. The free amine attacks the ethyl ester carbonyl, ejecting ethanol and closing the ring[1].

    • Concentrate and purify via silica gel chromatography to isolate (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Synthesis A Boc-L-Alanine (Chiral Pool) C Peptide Coupling (EDC/HOBt, DIPEA) A->C B N-Benzylglycine ethyl ester B->C D Boc-deprotection (TFA/DCM) C->D Intermediate Dipeptide E Base-Promoted Cyclization (TEA, MeOH/Heat) D->E Free Amine F (S)-1-Benzyl-3-methylpiperazine-2,5-dione (Target DKP) E->F Intramolecular Aminolysis

Synthetic route for (S)-1-Benzyl-3-methylpiperazine-2,5-dione via dipeptide cyclization.

Pharmacological Relevance & Biological Screening

Piperazine and DKP derivatives are heavily investigated for their anticancer properties. Specifically, structural analogs of (S)-1-benzyl-3-methylpiperazine-2,5-dione have been tested for the inhibition of K-562 cell proliferation (a model for human chronic myelogenous leukemia, CML) and the induction of erythroid differentiation[2]. While specific highly-substituted derivatives (e.g., triphenyl or halogenated analogs) exhibit sub-micromolar IC50 values, the core DKP scaffold acts as the essential binding motif[2].

In Vitro Assay Protocol: K-562 Proliferation & Differentiation

To validate the biological efficacy of DKP derivatives synthesized from this scaffold, the following self-validating assay system is employed:

  • Cell Culturing: Maintain K-562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37 °C in a 5% CO2 humidified atmosphere.

  • Compound Administration: Seed cells in 96-well plates at a density of 1×104 cells/well. Treat with varying concentrations of the DKP derivative (e.g., 1 to 100 μg/mL) for 72 hours.

  • MTT Proliferation Assay:

    • Add 20 μL of MTT solution (5 mg/mL) to each well.

    • Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells do not.

    • After 4 hours, dissolve crystals in DMSO and measure absorbance at 570 nm to calculate the IC50[2].

  • Benzidine Staining (Erythroid Differentiation):

    • Wash treated cells with PBS and resuspend in a benzidine/H2O2 solution.

    • Causality: Erythroid differentiation induces hemoglobin production. The heme group acts as a pseudo-peroxidase, catalyzing the oxidation of benzidine by H2O2 to form a distinct blue precipitate.

    • Quantify the percentage of blue-stained cells via light microscopy to determine differentiation efficacy.

BioAssay A K-562 CML Cell Line Culturing B Compound Treatment (DKP Derivatives) A->B C MTT Assay (Proliferation Inhibition) B->C D Benzidine Staining (Erythroid Differentiation) B->D E IC50 Determination & Synergism Analysis C->E D->E

Workflow for evaluating antiproliferative and differentiation effects in K-562 cells.

References

  • [2] PubMed / National Institutes of Health (NIH). Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia. Retrieved from:[Link]

  • [3] Molbase. (S)-1-benzyl-3-methylpiperazine-2,5-dione Compound Encyclopedia. Retrieved from: [Link]

  • [1] Publikationsserver der Universität Regensburg. Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics. Retrieved from: [Link]

Sources

(S)-1-Benzyl-3-methylpiperazine-2,5-dione molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Applications of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

(S)-1-Benzyl-3-methylpiperazine-2,5-dione, a chiral cyclic dipeptide, represents a cornerstone of the piperazine-2,5-dione (also known as diketopiperazine) class of compounds. This technical guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and diverse applications, particularly in medicinal chemistry and chiral recognition. As a derivative of the amino acids (S)-alanine and N-benzylglycine, this molecule's rigid, stereodefined architecture makes it a valuable scaffold for drug discovery and a powerful tool in stereochemical analysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring system is the smallest and most common cyclic peptide structure found in nature, typically formed from the condensation of two α-amino acids.[1] These scaffolds are of immense interest in medicinal chemistry due to their remarkable biological activities, which include antitumor, antifungal, antibacterial, and neuroprotective properties.[1][2] The inherent rigidity of the diketopiperazine core, combined with the ability to introduce various substituents at the α-carbons and nitrogen atoms, allows for the creation of a vast library of structurally diverse and pharmacologically active molecules.[3] The two opposing nitrogen atoms within the six-membered ring provide a large polar surface area and act as hydrogen bond acceptors and donors, often leading to improved aqueous solubility and oral bioavailability of drug candidates.[3]

(S)-1-Benzyl-3-methylpiperazine-2,5-dione serves as an exemplary model for this class of compounds, embodying the key structural features that underpin their utility. Its stereospecific nature, arising from the (S)-alanine precursor, adds a crucial dimension of chirality, making it particularly relevant in the development of stereoselective therapeutics and as a chiral auxiliary in asymmetric synthesis and analysis.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of (S)-1-Benzyl-3-methylpiperazine-2,5-dione is characterized by a central piperazine-2,5-dione ring substituted with a methyl group at the C-3 position, derived from (S)-alanine, and a benzyl group at the N-1 position.

Key Structural Features:
  • Piperazine-2,5-dione Core: A six-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. This core structure is generally planar or adopts a slight boat conformation.[5][6]

  • Chiral Center: The C-3 carbon, bearing the methyl group, is a stereocenter with an (S)-configuration. This chirality is fundamental to its applications in stereoselective processes.

  • N-Benzyl Group: The benzyl substituent at the N-1 position introduces a significant hydrophobic moiety, influencing the molecule's solubility, crystal packing, and interactions with biological targets.

  • Amide Bonds: The two amide bonds within the ring are relatively resistant to proteolytic degradation compared to linear peptides, contributing to the enhanced stability and bioavailability of diketopiperazine-based drugs.[1]

Physicochemical Data Summary:
PropertyValueReference
CAS Number 132871-10-4
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol [7]
Appearance White solid
Storage Temperature 0-8 °C
InChI Key HNTYWRJULQTORS-VIFPVBQESA-N

Synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

The synthesis of piperazine-2,5-diones can be broadly categorized into two main strategies: the cyclization of linear dipeptides and the modification of a pre-existing piperazine-2,5-dione core.[8] The most common and direct approach for preparing (S)-1-Benzyl-3-methylpiperazine-2,5-dione involves the intramolecular cyclization of a linear dipeptide precursor.

General Synthetic Workflow:

The synthesis typically proceeds through the coupling of N-protected (S)-alanine with an N-benzylglycine ester, followed by deprotection and subsequent cyclization.

G cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Intramolecular Cyclization A N-protected (S)-Alanine D Linear Dipeptide Ester A->D Coupling B N-Benzylglycine Ester B->D C Peptide Coupling Reagents (e.g., DCC, EDC) C->D E Protected Linear Dipeptide Ester G Deprotected Linear Dipeptide Ester E->G Removal of Protecting Group F Deprotection Conditions (e.g., H₂/Pd for Cbz, TFA for Boc) F->G H Deprotected Linear Dipeptide Ester J (S)-1-Benzyl-3-methylpiperazine-2,5-dione H->J Cyclization I Base or Heat I->J G cluster_0 Chiral Recognition Process Analyte Racemic Analyte (R)-Enantiomer (S)-Enantiomer Complexes Diastereomeric Complexes (R)-Analyte-(S)-CSA (S)-Analyte-(S)-CSA Analyte->Complexes Complexation CSA (S)-1-Benzyl-3-methylpiperazine-2,5-dione (Chiral Solvating Agent) CSA->Complexes NMR NMR Spectrum Separated Signals Complexes->NMR Analysis

Sources

An In-depth Technical Guide on the Potential Mechanism of Action of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Future Research Directions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl-3-methylpiperazine-2,5-dione belongs to the piperazine-2,5-dione, or diketopiperazine (DKP), class of cyclic dipeptides. While the specific molecular mechanism of this particular compound is not extensively documented in publicly available literature, the broader family of piperazine-2,5-dione derivatives exhibits a remarkable range of biological activities. This guide provides a comprehensive analysis of the potential mechanisms of action for (S)-1-Benzyl-3-methylpiperazine-2,5-dione by examining the established activities of structurally related compounds. We will delve into potential molecular targets and signaling pathways, supported by detailed experimental protocols to facilitate further investigation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and similar molecules.

Introduction to the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] These cyclic dipeptides are formed from the condensation of two amino acids. The structural rigidity of the heterocyclic ring, combined with the stereochemical diversity afforded by the amino acid precursors, allows for the presentation of side chains in well-defined spatial orientations. This chemical tractability enables the fine-tuning of interactions with biological targets, leading to a wide spectrum of pharmacological effects.[1]

(S)-1-Benzyl-3-methylpiperazine-2,5-dione, with its characteristic benzyl group at the N-1 position and a methyl group at the C-3 position, is a specific chiral derivative within this class. While its use as a chiral solvating agent in NMR spectroscopy has been reported, its biological mechanism of action remains an area ripe for exploration.[2]

General Synthesis of Piperazine-2,5-diones

The synthesis of piperazine-2,5-diones is typically achieved through the cyclization of a dipeptide precursor. A common synthetic route involves the N-acylation of an amino acid ester, followed by an intramolecular cyclization. For a compound like (S)-1-Benzyl-3-methylpiperazine-2,5-dione, the synthesis would likely involve the coupling of N-benzyl-L-alanine and a protected glycine, followed by deprotection and cyclization. The specific synthetic pathway can influence the final yield and stereochemical purity of the product.[3][4]

Postulated Mechanisms of Action Based on Structurally Related Compounds

Given the limited direct data on (S)-1-Benzyl-3-methylpiperazine-2,5-dione, we can infer potential mechanisms of action by examining the biological activities of analogous compounds.

Anticancer Activity via DNA Interaction and Topoisomerase Inhibition

A significant body of research points to the anticancer potential of piperazine derivatives. Some derivatives are designed to act as DNA intercalators, binding within the minor groove of DNA and disrupting replication and transcription.[5] This interaction is often facilitated by a planar aromatic system and cationic side chains that interact with the negatively charged phosphate backbone of DNA.[5]

Furthermore, the inhibition of topoisomerases, enzymes that regulate DNA topology, is another established anticancer mechanism for some piperazine-containing compounds.[5] By stabilizing the topoisomerase-DNA complex, these molecules can lead to double-strand breaks and ultimately trigger apoptosis.[5]

The presence of the benzyl group in (S)-1-Benzyl-3-methylpiperazine-2,5-dione provides a planar aromatic moiety that could potentially facilitate DNA intercalation.

Neuroprotective and Anti-inflammatory Effects through PPAR-γ Activation and NF-κB Inhibition

Certain cyclic dipeptides have demonstrated significant neuroprotective and anti-inflammatory properties. For instance, Cyclo-(L-Pro-L-Phe), which shares a phenylalanine-derived benzyl side chain, has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[6][7] Activation of PPAR-γ is known to exert anti-inflammatory effects and has been implicated in neuroprotection.

The proposed signaling cascade involves the reduction of reactive oxygen species (ROS) and the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and apoptotic proteins. By inhibiting NF-κB activation and translocation to the nucleus, compounds like Cyclo-(L-Pro-L-Phe) can mitigate inflammatory responses and protect neurons from oxidative stress-induced apoptosis.[6]

Given the structural similarities, it is plausible that (S)-1-Benzyl-3-methylpiperazine-2,5-dione could exhibit similar neuroprotective and anti-inflammatory activities through modulation of the PPAR-γ and NF-κB pathways.

Modulation of Neurotransmitter Receptors

The piperazine scaffold is a common feature in many centrally acting drugs that target various neurotransmitter receptors.[8] Benzylpiperazine (BZP) itself is a known central nervous system stimulant.[9] Derivatives of benzylpiperazine have been investigated as ligands for sigma-1 (σ1) receptors, which are implicated in pain signaling.[10] Antagonism of the σ1 receptor has shown promise in preclinical models of neuropathic and inflammatory pain.[10]

The diverse pharmacological profiles of piperazine derivatives on neurotransmitter receptors suggest that (S)-1-Benzyl-3-methylpiperazine-2,5-dione could potentially interact with one or more of these targets, leading to effects on neuronal signaling.

Induction of DNA Damage via Reactive Oxygen Species (ROS)

In contrast to the protective effects mentioned earlier, some cyclic dipeptides have been shown to induce cellular damage. For example, Cyclo(phenylalanine-proline) has been reported to cause DNA damage in mammalian cells by increasing the production of reactive oxygen species (ROS), particularly superoxide.[11] This is thought to occur through the perturbation of the mitochondrial membrane, leading to an increase in oxidative stress that can result in DNA double-strand breaks and the activation of the DNA damage response pathway.[11]

This dual potential for both protective and damaging effects, depending on the specific chemical structure and cellular context, highlights the importance of thorough experimental evaluation.

Proposed Experimental Workflows for Mechanistic Elucidation

To investigate the potential mechanisms of action of (S)-1-Benzyl-3-methylpiperazine-2,5-dione, a series of well-defined experimental protocols are recommended.

Cell Viability and Cytotoxicity Assays

A foundational step is to determine the effect of the compound on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, neuronal cells, and normal cell lines).

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (S)-1-Benzyl-3-methylpiperazine-2,5-dione (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Interaction and Damage Assays

To explore the potential for DNA interaction and damage, several biophysical and cell-based assays can be employed.

Protocol: DNA Intercalation Assay using Ethidium Bromide Displacement

  • Preparation: Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide (EtBr) in a suitable buffer.

  • Fluorescence Measurement: Measure the initial fluorescence of the ct-DNA-EtBr complex.

  • Titration: Add increasing concentrations of (S)-1-Benzyl-3-methylpiperazine-2,5-dione to the solution.

  • Fluorescence Quenching: Measure the fluorescence at each concentration. A decrease in fluorescence indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode.

Protocol: Comet Assay for DNA Damage

  • Cell Treatment: Treat cells with the compound for a specified time.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt lysis buffer to remove membranes and proteins.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. The length and intensity of the "comet tail" relative to the "head" are indicative of the extent of DNA damage.

Receptor Binding and Enzyme Inhibition Assays

To investigate interactions with specific molecular targets, receptor binding assays and enzyme inhibition assays are crucial.

Protocol: Sigma-1 (σ1) Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the σ1 receptor.

  • Radioligand Binding: Incubate the membranes with a radiolabeled σ1 receptor ligand (e.g., [3H]-(+)-pentazocine) in the presence of varying concentrations of (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value of the compound by competitive binding analysis.

Western Blotting for Signaling Pathway Analysis

To assess the impact on signaling pathways like NF-κB, Western blotting is a standard technique.

Protocol: Western Blot for NF-κB Activation

  • Cell Treatment and Lysis: Treat cells with the compound and an inflammatory stimulus (e.g., TNF-α). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total IκBα and the p65 subunit of NF-κB.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on NF-κB activation.

Data Presentation and Visualization

Quantitative Data Summary
CompoundBiological ActivityCell Line(s)IC50/EC50/KiReference
Phenylpiperazine derivativesAnticancerMCF7Varies[5]
Cyclo-(L-Pro-L-Phe)Neuroprotection, PPAR-γ agonismSH-SY5YNot specified[6]
Benzylpiperazine derivativesσ1 Receptor Antagonism-Ki = 1.6 nM (for compound 15)[10]
Cyclo(phenylalanine-proline)DNA Damage InductionMammalian cellsEffective at 1 mM[11]
Visualizing Potential Signaling Pathways

Potential Anti-inflammatory and Neuroprotective Pathway

G Compound (S)-1-Benzyl-3-methyl- piperazine-2,5-dione PPARg PPAR-γ Compound->PPARg Activates ROS Reactive Oxygen Species (ROS) Compound->ROS Reduces NFkB NF-κB PPARg->NFkB Inhibits Neuroprotection Neuroprotection PPARg->Neuroprotection Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation NFkB->Inflammation NFkB->Apoptosis

A potential anti-inflammatory and neuroprotective signaling pathway for (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Potential Anticancer Pathway via DNA Damage

G Compound (S)-1-Benzyl-3-methyl- piperazine-2,5-dione DNA DNA Compound->DNA Intercalates Topo Topoisomerase Compound->Topo Inhibits ROS Reactive Oxygen Species (ROS) Compound->ROS Induces DSB Double-Strand Breaks DNA->DSB Topo->DSB Prevents repair ROS->DSB Apoptosis Apoptosis DSB->Apoptosis

Potential anticancer mechanisms of action involving DNA interaction and damage.

Conclusion and Future Directions

While the definitive mechanism of action for (S)-1-Benzyl-3-methylpiperazine-2,5-dione remains to be elucidated, the rich pharmacology of the broader piperazine-2,5-dione class provides a strong foundation for targeted investigation. The structural features of this compound suggest the potential for diverse biological activities, ranging from anticancer and neuroprotective to the modulation of specific receptor systems.

Future research should focus on a systematic evaluation of these possibilities using the experimental approaches outlined in this guide. A comprehensive understanding of its structure-activity relationship, target engagement, and downstream signaling effects will be crucial in determining the therapeutic potential of (S)-1-Benzyl-3-methylpiperazine-2,5-dione. This in-depth technical guide serves as a roadmap for researchers to navigate the complexities of this promising chemical scaffold and unlock its full pharmacological potential.

References

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI.
  • (S)- N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. (2008).
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PMC.
  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... (n.d.).
  • (S)-3-(benzyloxymethyl)piperazine-2,5-dione. (n.d.). Benchchem.
  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). PubMed.
  • Cyclo(phenylalanine-proline) induces DNA damage in mammalian cells via reactive oxygen species. (2015). PubMed.
  • Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. (2021). PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen.
  • BZP/piperazines drug profile. (2018). The European Union Drugs Agency (EUDA).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Chemical structure of 1, cyclo(L-Pro-L-Phe) isolated from Paraphaeosphaeria sporulosa. (n.d.).

Sources

Discovery, Synthesis, and Application of (S)-1-Benzyl-3-methylpiperazine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-1-Benzyl-3-methylpiperazine-2,5-dione belongs to the diketopiperazine (DKP) class of molecules—a family of cyclic dipeptides recognized as "privileged scaffolds" in both medicinal and analytical chemistry. Characterized by a highly rigid six-membered ring, this specific DKP derivative features an (S)-methyl group at the C3 position (derived from L-alanine) and a benzyl substitution at the N1 position. This whitepaper provides an in-depth technical analysis of its structural properties, its historical evaluation in leukemia models, its critical utility as a Chiral Solvating Agent (CSA) in NMR spectroscopy, and a field-validated, step-by-step synthetic methodology.

Structural Identity and Physicochemical Profile

The core functionality of (S)-1-benzyl-3-methylpiperazine-2,5-dione relies on its constrained heterocyclic geometry. The rigid amide bonds within the ring restrict conformational freedom, making it an ideal candidate for predictable pharmacophore display and highly specific intermolecular hydrogen bonding.

Table 1: Physicochemical Properties

Property Value
IUPAC Name (3S)-1-benzyl-3-methylpiperazine-2,5-dione
CAS Number 132871-10-4
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Physical Form White solid
Storage Temperature 0-8 °C

Data sourced from standardized chemical inventory parameters.

Biological Discovery: Evaluation in Leukemia Models

In the realm of oncology drug discovery, the DKP scaffold is highly valued due to its resistance to premature proteolytic degradation in vivo. (S)-1-Benzyl-3-methylpiperazine-2,5-dione was historically synthesized and evaluated alongside a targeted library of piperazine derivatives to assess its biological activity against the K-562 human chronic myelogenous leukemia cell line[1].

Researchers investigated this compound library for two primary mechanisms of action: the direct inhibition of K-562 cell proliferation and the induction of erythroid differentiation[1]. While highly substituted derivatives in the same screening cohort exhibited potent IC50 values (as low as 4.60 μg/mL), the inclusion of the (S)-1-benzyl-3-methylpiperazine-2,5-dione core in these assays underscores its utility as a stable, baseline pharmacophore platform for structure-activity relationship (SAR) studies in anti-cancer drug development[1].

Analytical Application: Chiral Solvating Agent (CSA) for NMR

Beyond its role in therapeutic screening, (S)-1-benzyl-3-methylpiperazine-2,5-dione serves a critical, highly specialized function in analytical chemistry as a Chiral Solvating Agent (CSA)[2]. Determining the enantiomeric composition of newly synthesized chiral molecules is notoriously difficult. However, this DKP derivative offers a highly elegant, chromatography-free solution.

The Causality of Chiral Recognition: The rigidly connected amide moieties of the DKP ring act as a highly organized hydrogen-bond donor/acceptor network[3]. When introduced to a racemic mixture of an analyte (such as N-acylamino acid esters) in a non-polar solvent like CDCl3, the (S)-DKP forms transient diastereomeric complexes with both the (R)- and (S)-enantiomers of the analyte[2].

The choice of CDCl3 is a deliberate experimental parameter: non-polar halogenated solvents minimize competitive solvent-solute hydrogen bonding, thereby maximizing the specific DKP-analyte interactions required for chiral recognition. Because the resulting (S,R) and (S,S) transient complexes possess distinct spatial microenvironments, they exhibit measurable chemical shift non-equivalences (ΔΔδ) in 1H NMR spectroscopy[2]. This allows researchers to accurately quantify enantiomeric excess directly from the NMR spectra[3].

CSAMechanism DKP Chiral Solvating Agent (S)-1-Benzyl-3-methyl- piperazine-2,5-dione ComplexR Transient Diastereomeric Complex (R-enantiomer) DKP->ComplexR H-Bonding (Fast Exchange) ComplexS Transient Diastereomeric Complex (S-enantiomer) DKP->ComplexS H-Bonding (Fast Exchange) Analyte Racemic Analyte (e.g., N-acylamino acid esters) Analyte->ComplexR Analyte->ComplexS NMR NMR Resolution (ΔΔδ > 0) ComplexR->NMR Distinct Chemical Shift ComplexS->NMR Distinct Chemical Shift

Figure 1: Mechanism of chiral recognition and NMR resolution via transient diastereomeric complexes.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of (S)-1-benzyl-3-methylpiperazine-2,5-dione relies on a robust, two-step cascade starting from L-alanine methyl ester[4]. This protocol is engineered to maintain strict stereochemical integrity at the C3 position.

Step 1: Synthesis of (S)-Methyl 2-(2-chloroacetamido)propanoate (Intermediate 2a)

Rationale: Chloroacetyl chloride is utilized to simultaneously acylate the primary amine of L-alanine methyl ester and install a terminal alkyl chloride. This chloride acts as a highly reactive electrophile for the subsequent ring-closing step. Triethylamine (TEA) is employed as an acid scavenger to neutralize the generated HCl, preventing the protonation of the starting amine.

Procedure:

  • Dissolve L-alanine methyl ester hydrochloride (0.183 mol) and TEA (0.52 mol) in benzene (or a greener alternative such as toluene/DCM) and cool the system to 0 °C[4].

  • Add chloroacetyl chloride (0.3 mol) dropwise to control the exothermic acylation[4].

  • Stir the reaction mixture for 3 hours at room temperature[4].

  • Validation Check: Extract the aqueous layer with solvent, dry the combined organic phases over anhydrous MgSO4, filter, and concentrate in vacuo[4]. Purify via silica gel column chromatography (3:1, Petroleum Ether: EtOAc) to yield the intermediate as a colorless oil (approx. 81% yield)[4].

  • Analytical Validation: Confirm structure via 1H NMR (CDCl3): δ = 1.45 (d, J = 7.13 Hz, 3H), 3.77 (s, 3H), 4.06 (s, 2H), 4.60 (m, 1H), 7.12 (b s, 1H)[4].

Step 2: Cyclization to (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Rationale: Benzylamine acts as both the nucleophile and the N1 substituent source. The strict dropwise addition over 1.5 hours is a critical kinetic control measure. By keeping the steady-state concentration of the uncyclized intermediate extremely low, the intramolecular cyclization (forming the 6-membered DKP ring) is thermodynamically favored over intermolecular oligomerization (peptide chain elongation). Methanol is selected as the solvent because it solubilizes the polar intermediates and accelerates the cyclization via hydrogen-bond stabilization of the transition state.

Procedure:

  • Prepare a solution of Intermediate 2a (32.8 g, 0.183 mol) and TEA (73.2 mL, 0.52 mol) in CH3OH[4].

  • Prepare a separate solution of benzylamine (24.1 mL, 0.22 mol) in CH3OH (180 mL)[4].

  • Add the benzylamine solution dropwise over 1.5 hours to the intermediate solution[4].

  • Allow the base-promoted intramolecular cyclization to proceed to completion[4].

  • Validation Check: Isolate the target compound and verify the retention of the (S)-configuration at C3 using chiral HPLC to ensure no base-catalyzed racemization occurred during cyclization.

SynthesisWorkflow Step1 L-Alanine Methyl Ester HCl + Chloroacetyl Chloride Step2 N-Acylation (Benzene, TEA, 0°C to RT) Step1->Step2 Intermediate (S)-Methyl 2-(2-chloroacetamido)propanoate (Intermediate 2a) Step2->Intermediate 81% Yield (Column Chromatography) Step3 Cyclization (Benzylamine, CH3OH, TEA, Dropwise) Intermediate->Step3 Product (S)-1-Benzyl-3-methylpiperazine-2,5-dione (Target Compound) Step3->Product Base-promoted intramolecular cyclization QC QC Validation (1H NMR, 13C NMR, Chiral HPLC) Product->QC Stereochemical Verification

Figure 2: Step-by-step synthetic workflow for (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Quantitative Data Summaries

Table 2: Application Data Summary

Application Area Parameter / Target Observation / Value
Biological Screening K-562 Leukemia Cell Line Evaluated for antiproliferative and erythroid differentiation effects alongside other piperazine derivatives[1].
Analytical Chemistry Chiral Solvating Agent (CSA) Forms transient diastereomeric complexes with racemic N-acylamino acid esters, enabling direct NMR resolution (ΔΔδ)[2].

| Chemical Synthesis | Intermediate 2a Yield | ~81% yield achieved via controlled N-acylation prior to cyclization[4]. |

References

  • Sigma-Aldrich. "(S)-1-Benzyl-3-methylpiperazine-2,5-dione Product Page." Link

  • PubMed (NIH). "Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia." 1

  • ResearchGate. "The effect of substituents on the chiral solvating properties of (S)-1,6-dialkylpiperazine-2,5-diones." 2

  • ResearchGate. "(S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters." 3

  • Publikationsserver der Universität Regensburg. "Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics." 4

Sources

Comprehensive Safety, Handling, and Operational Guide for (S)-1-Benzyl-3-methylpiperazine-2,5-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-Benzyl-3-methylpiperazine-2,5-dione is a conformationally rigid, chiral cyclic dipeptide derivative utilized extensively in medicinal chemistry and drug discovery. As a privileged diketopiperazine (DKP) scaffold, it serves as a critical building block for synthesizing antiproliferative agents, kinase inhibitors, and chiral solvating agents[1][2][3]. While highly valuable pharmacologically, its physical state as a fine crystalline powder presents specific occupational hazards, primarily mechanical and chemical irritation to mucous membranes, eyes, and skin.

This whitepaper provides an authoritative, mechanistic guide to the safe handling, storage, and experimental utilization of (S)-1-Benzyl-3-methylpiperazine-2,5-dione, ensuring both operator safety and the preservation of the compound's stereochemical integrity.

Chemical Profiling and Pharmacological Context

The 2,5-diketopiperazine core is ubiquitous in nature and highly sought after in drug development due to its ability to bind with high affinity to diverse biological receptors[3]. The specific substitution pattern of (S)-1-Benzyl-3-methylpiperazine-2,5-dione—featuring an N-benzyl group and a C-methyl group—confers unique lipophilicity and structural rigidity.

In laboratory settings, this compound and its direct derivatives are frequently handled during the development of targeted therapeutics. For instance, related piperazine derivatives have demonstrated significant antiproliferative activity against K-562 human chronic myelogenous leukemia cells[1]. Furthermore, highly substituted DKP derivatives have recently emerged as potent, selective inhibitors of the FLT3-ITD mutation in acute myeloid leukemia (AML), functioning by suppressing the phosphorylation of downstream STAT5, ERK, and AKT pathways[4]. The compound is also employed as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of amino acid derivatives[2].

SignalingPathway DKP DKP Derivative (e.g., Compound 5-3) FLT3 FLT3-ITD Receptor DKP->FLT3 Inhibits STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation ERK ERK Pathway FLT3->ERK AKT AKT Pathway FLT3->AKT Prolif Leukemia Cell Proliferation STAT5->Prolif ERK->Prolif AKT->Prolif

Caption: DKP derivative inhibition of the FLT3-ITD signaling pathway in AML models.

Mechanistic Hazard Assessment

Understanding the causality behind a chemical's hazard profile is essential for designing effective safety protocols. (S)-1-Benzyl-3-methylpiperazine-2,5-dione is classified under the Globally Harmonized System (GHS) with the signal word Warning (Pictogram: GHS07).

Quantitative Data and Hazard Summary
Property / Hazard CodeValue / DesignationMechanistic Rationale
CAS Number 132871-10-4Unique identifier for the (S)-enantiomer.
Physical Form White solid (powder/crystal)Fine particulates are highly susceptible to aerosolization via static electricity or ambient air currents.
H315 Causes skin irritationThe lipophilic benzyl group allows partial penetration of the stratum corneum, while the DKP ring causes localized epidermal inflammation[5].
H319 Causes serious eye irritationDirect particulate contact with the conjunctiva induces severe mechanical and chemical irritation[5].
H335 May cause respiratory irritationInhalation of micro-particulates triggers inflammatory responses in the mucosal lining of the upper respiratory tract[5].
Storage Temp. 0–8 °CRefrigeration prevents ambient thermal degradation and moisture-driven hydrolysis of the cyclic amide bonds, preserving enantiomeric purity[2].

Self-Validating Experimental Protocols

To mitigate the risks associated with H315, H319, and H335, all handling must occur within a controlled, self-validating system. The primary vector for exposure is the aerosolization of the fine white solid during weighing and transfer operations.

Protocol: Aerosol-Minimized Weighing and Solubilization

Objective: To transfer and dissolve (S)-1-Benzyl-3-methylpiperazine-2,5-dione for biological assays without exposing the operator to airborne particulates.

Step 1: Environmental and PPE Preparation

  • Action: Don standard PPE (nitrile gloves, lab coat, and tightly sealed safety goggles). Ensure the work is conducted inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Causality: Safety goggles (not just glasses) are required to prevent airborne dust from bypassing the lenses and causing H319 serious eye irritation.

Step 2: Static Mitigation

  • Action: Discharge static electricity from the micro-spatula and weigh boat using an anti-static zero-ion gun.

  • Causality: Fine organic powders hold static charges. When a charged spatula approaches the powder, electrostatic repulsion causes the solid to "jump," creating an invisible aerosol cloud that leads to H335 respiratory exposure.

Step 3: Transfer and Weighing

  • Action: Carefully transfer the required mass (e.g., for a 10 mM stock solution) into a pre-tared, sealable amber glass vial.

  • Validation Check: Inspect the outer threads of the vial. If powder is visible on the threads, wipe it with a solvent-dampened Kimwipe before sealing to prevent secondary exposure during future handling.

Step 4: Solubilization (Closed-Loop)

  • Action: Inject the carrier solvent (typically DMSO for cell-based assays[4]) directly into the sealed vial through a septum, or open the vial only deep within the fume hood to add the solvent. Vortex until completely clear.

  • Validation Check: Hold the vial to the light. The protocol is only validated as complete when no undissolved micro-crystals remain. Once fully in solution, the inhalation hazard (H335) is effectively neutralized.

HandlingWorkflow Start Pre-Weighing Setup (Fume Hood) PPE Don PPE (Nitrile, Goggles) Start->PPE Static Apply Anti-Static Measures PPE->Static Weigh Weigh Solid (S)-DKP Static->Weigh Solvent Add DMSO/Solvent Weigh->Solvent Validate Visual Check: 100% Dissolved? Solvent->Validate Validate->Solvent No (Vortex/Add Solvent) Seal Seal & Label Vial Validate->Seal Yes

Caption: Workflow for the safe weighing and solubilization of solid DKP derivatives.

Storage Kinetics and Spill Management

Storage and Stereochemical Stability

(S)-1-Benzyl-3-methylpiperazine-2,5-dione must be stored tightly sealed at 0–8 °C .

  • Causality: While the DKP ring is generally stable, prolonged exposure to ambient humidity and room temperature can initiate slow hydrolysis of the amide bonds. Furthermore, because this compound is frequently used as a chiral solvating agent[2], maintaining strict thermal control prevents trace racemization at the chiral centers, which would otherwise invalidate downstream stereochemical analyses.

Spill Cleanup Procedure

If the solid powder is spilled outside of a containment hood:

  • Do not sweep. Sweeping mechanically aerosolizes the powder, triggering the H335 respiratory hazard.

  • Wet-Wipe Method: Dampen an absorbent pad with water or a mild alcohol solution. Gently place the pad over the spill to trap the powder via capillary action.

  • Neutralization: Wipe the area inward from the edges. Dispose of the contaminated pads in a designated solid hazardous waste container in accordance with P302+P352 (wash with plenty of water) protocols.

References

  • Sigma-Aldrich / AChemBlock.(S)-1-Benzyl-3-methylpiperazine-2,5-dione Safety Data Sheet and Product Specifications.
  • PubMed (National Institutes of Health).Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia.
  • MDPI.The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells.
  • Wikipedia.2,5-Diketopiperazine.
  • ResearchGate.(S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters.

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Piperazine-2,5-diones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperazine-2,5-diones in Drug Discovery

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] These cyclic dipeptides are prevalent in a wide array of biologically active compounds, exhibiting properties that include antitumor, antiviral, antifungal, and antibacterial activities.[1] The conformational rigidity of the six-membered ring, combined with the stereochemical complexity introduced by substituents at the C-3 and C-6 positions, makes chiral DKPs particularly valuable for the development of novel therapeutics. The precise spatial arrangement of these substituents is often critical for target binding and biological efficacy, underscoring the demand for robust and efficient methods for their asymmetric synthesis.[3][4]

This comprehensive guide provides an in-depth overview of key modern strategies for the asymmetric synthesis of piperazine-2,5-diones. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. We will explore cutting-edge catalytic methods and established diastereoselective approaches, providing a toolkit for the synthesis of these valuable chiral heterocycles.

Strategic Approaches to Asymmetric Piperazine-2,5-dione Synthesis

The asymmetric construction of the piperazine-2,5-dione core can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.

Figure 1: Key strategies for the asymmetric synthesis of piperazine-2,5-diones.

Method 1: Catalytic Asymmetric Hydrogenation of Prochiral Diketopiperazines

Catalytic asymmetric hydrogenation has emerged as a powerful and atom-economical method for the synthesis of chiral piperazine-2,5-diones. This approach typically involves the reduction of prochiral 3,6-dialkylidene- or 3-alkylidene-piperazine-2,5-diones using a chiral transition metal catalyst, most commonly based on iridium or rhodium.

Principle and Mechanistic Insight

The success of this method hinges on the ability of the chiral catalyst to coordinate to the substrate and deliver hydrogen to one face of the double bond with high selectivity. The choice of the chiral ligand is paramount in creating a chiral environment around the metal center that effectively differentiates between the two prochiral faces of the substrate.

For 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones, a fascinating "processive mechanism" has been observed with certain Iridium-SpinPHOX catalysts.[3][5] In this mechanism, a single catalyst molecule sequentially hydrogenates both C=C double bonds without the dissociation of the partially reduced intermediate.[3][5] This leads to the formation of the cis-diastereomer with high fidelity. The second hydrogenation step is often controlled by the stereochemistry of the newly formed chiral center in the monohydrogenated intermediate, in synergy with the chiral catalyst.[3][5]

Catalytic_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Analysis A [Ir(COD)Cl]2 C Formation of Active Catalyst A->C B Chiral Ligand (e.g., SpinPHOX) B->C E Reaction Vessel C->E D Prochiral Substrate (Dialkylidene DKP) D->E F Pressurize with H2 E->F G Chiral Piperazine-2,5-dione F->G H Purification (Chromatography) G->H I Characterization (NMR, HPLC) H->I

Figure 2: General workflow for catalytic asymmetric hydrogenation.

Protocol: Ir-Catalyzed Double Asymmetric Hydrogenation

This protocol is adapted from the work of Ding and coworkers for the synthesis of cis-3,6-disubstituted-2,5-diketopiperazines.[5]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R,S)-SpinPHOX (or other suitable chiral phosphine-oxazoline ligand)

  • 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione substrate

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., (R,S)-SpinPHOX, 2.2 mol%). Add anhydrous DCM to dissolve the components and stir for 30 minutes at room temperature to form the active catalyst solution.

  • Reaction Setup: In a separate flame-dried glass liner for the autoclave, add the 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione substrate (1.0 equiv).

  • Hydrogenation: Transfer the catalyst solution to the glass liner containing the substrate via cannula. Place the liner inside the autoclave. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 30 atm H₂).

  • Reaction Monitoring: Stir the reaction at room temperature for the specified time (e.g., 12-24 hours). The progress can be monitored by taking aliquots (after careful depressurization and purging) and analyzing by TLC or ¹H NMR.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral cis-3,6-disubstituted-2,5-diketopiperazine.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can often be determined from the crude ¹H NMR spectrum. The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis.

Data Summary and Causality
Substrate (R group)Catalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)cis:transee (%)
Phenyl1301295>99:196
4-MeO-Ph1301297>99:197
2-Furyl5502485>99:195
Isopropyl2502499>99:185

Table adapted from data reported by Ding, et al.[5][6]

Causality Behind Experimental Choices:

  • Catalyst System: The Iridium/SpinPHOX system is chosen for its high activity and excellent stereocontrol in the hydrogenation of C=C bonds. The spiro backbone of the SpinPHOX ligand creates a rigid and well-defined chiral pocket.[5]

  • Solvent: Dichloromethane is a common solvent for this transformation, offering good solubility for both the substrate and catalyst.

  • Pressure: Higher hydrogen pressures (30-50 atm) are often required to achieve reasonable reaction rates, especially for more sterically hindered substrates.

Method 2: Ugi Multicomponent Reaction Followed by Cyclization

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials.[7] In the context of DKP synthesis, the Ugi reaction can be employed to construct a linear dipeptide precursor, which then undergoes a subsequent cyclization step to form the desired piperazine-2,5-dione ring. This strategy allows for the introduction of multiple points of diversity in a single step.

Principle and Mechanistic Insight

The asymmetric variant of this strategy relies on a chiral component in the Ugi reaction to set the stereochemistry of the initial adduct. For instance, a stereogenic-at-Cobalt(III) complex can catalyze the reaction of an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce a chiral α-amino amide product with high enantioselectivity.[7] This linear precursor is then treated with a phosphine reagent, such as triphenylphosphine (PPh₃), which promotes an intramolecular cyclization to yield the chiral 2,5-diketopiperazine, often with minimal loss of enantiomeric purity.[7]

Ugi_Cyclization_Mechanism Ugi_Reactants Amine + Aldehyde + Carboxylic Acid + Isocyanide Chiral Catalyst Ugi_Adduct Chiral Linear Dipeptide Precursor Ugi_Reactants->Ugi_Adduct Ugi-4CR Cyclization Cyclization (e.g., PPh3) Ugi_Adduct->Cyclization Activation DKP_Product Chiral Piperazine-2,5-dione Cyclization->DKP_Product

Figure 3: Conceptual workflow of the Ugi-4CR/Cyclization strategy.

Protocol: Cobalt-Catalyzed Asymmetric Ugi-4CR and PPh₃-Mediated Cyclization

This protocol is a representative example based on the work of Zhang and coworkers.[7]

Part A: Asymmetric Ugi-4CR

Materials:

  • Chiral Co(III) catalyst

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Carboxylic acid (e.g., an α-propiolyl carboxylic acid, 1.1 equiv)

  • Isocyanide (1.1 equiv)

  • Molecular sieves (4 Å)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To a flame-dried reaction tube, add the chiral Co(III) catalyst (e.g., 5 mol%), the aldehyde, and activated 4 Å molecular sieves.

  • Reagent Addition: Add anhydrous toluene, followed by the amine, the carboxylic acid, and finally the isocyanide.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-48 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude Ugi adduct by flash column chromatography to obtain the pure linear precursor.

Part B: Cyclization to 2,5-Diketopiperazine

Materials:

  • Purified Ugi adduct from Part A

  • Triphenylphosphine (PPh₃, 1.2 equiv)

  • Acetonitrile, anhydrous

Procedure:

  • Reaction Setup: Dissolve the Ugi adduct in anhydrous acetonitrile in a flame-dried flask.

  • Cyclization: Add PPh₃ to the solution and stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography to afford the chiral 2,5-diketopiperazine.

  • Analysis: Characterize the final product and determine the enantiomeric excess by chiral HPLC.

Data Summary and Causality
AldehydeIsocyanideUgi Adduct Yield (%)Ugi Adduct ee (%)DKP Yield (%)DKP ee (%)
Benzaldehydet-Butyl isocyanide85948891
4-Cl-BenzaldehydeCyclohexyl isocyanide90929190
2-Naphthaldehydet-Butyl isocyanide82958592
IsobutyraldehydeBenzyl isocyanide78908088

Table based on representative data from Ugi-4CR/cyclization strategies.[7]

Causality Behind Experimental Choices:

  • Ugi Reaction: This multicomponent reaction is chosen for its high convergence and ability to rapidly build complex molecules. The use of an α-propiolyl carboxylic acid provides a latent functionality that facilitates the subsequent cyclization.[7]

  • Chiral Catalyst: The stereogenic-at-cobalt(III) complex acts as a chiral Brønsted acid/Lewis acid catalyst, organizing the reactants in a chiral environment during the formation of the key C-C bond, thus inducing high enantioselectivity.[7]

  • Cyclization Agent: Triphenylphosphine is a mild and effective reagent for promoting the intramolecular cyclization of the Ugi adduct, likely through activation of the alkyne moiety.

Method 3: Diastereoselective Alkylation Using Chiral Auxiliaries

A classic and reliable strategy for asymmetric DKP synthesis involves the use of a chiral auxiliary. In this approach, a piperazine-2,5-dione scaffold is constructed from a chiral α-amino acid, which then directs the stereoselective introduction of a second substituent via enolate alkylation.

Principle and Mechanistic Insight

The most common implementation of this strategy is the Schöllkopf-Hartwig method, which utilizes a bislactim ether derived from a chiral dipeptide (e.g., cyclo(Val-Gly)). The chiral center from the valine residue effectively shields one face of the glycine-derived enolate, forcing an incoming electrophile (alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the bislactim ether yields the new, non-proteinogenic α-amino acid ester and regenerates the chiral auxiliary. While this method is primarily for α-amino acid synthesis, the intermediate alkylated diketopiperazine is a key chiral product.[8][9]

Diastereoselective_Alkylation Start Chiral Piperazine-2,5-dione (e.g., from Valine) Deprotonation Deprotonation (e.g., n-BuLi) Start->Deprotonation Enolate Planar Enolate (Face Shielded by Chiral Auxiliary) Deprotonation->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Product Diastereomerically Enriched Disubstituted DKP Alkylation->Product

Figure 4: Diastereoselective alkylation of a chiral DKP template.

Protocol: Diastereoselective Alkylation of a Valine-Derived Diketopiperazine

This protocol is a generalized procedure based on the principles of diastereoselective alkylation of DKP templates.[8][9]

Materials:

  • (S)-3-isopropylpiperazine-2,5-dione (cyclo(L-Val-Gly))

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the (S)-3-isopropylpiperazine-2,5-dione (1.0 equiv) and dissolve it in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.1 equiv) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to ensure complete formation of the dianion.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the cold enolate solution. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the diastereomerically enriched 3,6-disubstituted piperazine-2,5-dione.

  • Analysis: Determine the yield and the diastereomeric ratio by ¹H NMR analysis of the crude or purified product. The individual diastereomers can often be separated by chromatography for full characterization.

Troubleshooting and Key Considerations
  • Low Diastereoselectivity: This can result from incomplete enolate formation or the reaction temperature being too high. Ensure slow addition of n-BuLi at -78 °C and maintain this temperature during alkylation. The choice of base and solvent can also be critical.

  • Epimerization: Strong bases can sometimes lead to epimerization at the chiral auxiliary center, although this is less common with the valine-derived auxiliary.[10]

  • Electrophile Reactivity: Highly reactive electrophiles are preferred. For less reactive electrophiles, a change of counterion (e.g., by addition of a Lewis acid) or a more polar solvent system might be necessary.

Conclusion and Future Outlook

The asymmetric synthesis of piperazine-2,5-diones is a vibrant and evolving field of research. The methods presented here—catalytic asymmetric hydrogenation, Ugi-based strategies, and chiral auxiliary-mediated alkylations—provide powerful and versatile tools for accessing a wide range of enantioenriched DKP scaffolds. Catalytic methods offer high efficiency and atom economy, while multicomponent and chiral pool-based strategies provide rapid access to diverse and complex structures.

As the demand for stereochemically complex molecules in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for DKP synthesis will remain a key priority. Future research will likely focus on expanding the substrate scope of existing catalytic systems, discovering novel catalytic transformations, and integrating these methods into automated synthesis platforms to accelerate the discovery of new bioactive piperazine-2,5-diones.

References

  • Duan, Y., et al. (2019). Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society, 141(22), 8853-8862. [Link]

  • Zhang, J., et al. (2023). Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences. The Journal of Organic Chemistry, 88(22), 15993–16003. [Link]

  • Ding, K., et al. (2019). Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. PubMed, 31079460. [Link]

  • Jain, S., & Kumar, A. (2019). Highly efficient enantioselective synthesis of 1,3-disubstituted 2,5-diketopiperazine derivatives via microwave irradiation. Taylor & Francis Online, 48(12), 1145-1152. [Link]

  • Faltracco, M., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 84(18), 12058-12070. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(4), 1049-1052. [Link]

  • Ruijter, E., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 84(18), 12058-12070. [Link]

  • Zhou, Y-G., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5896-5900. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]

  • Gordon, E. M., et al. (1996). Methods for the synthesis of diketopiperazines.
  • Alajarin, R., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9036-9046. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

  • Zhou, Y-G., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(19), 3466-3470. [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

  • Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3535-3545. [Link]

  • Davies, S. G., et al. (2007). Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry, 5(13), 2138-2147. [Link]

  • Davies, S. G., et al. (2007). Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry, 5(13), 2138-2147. [Link]

  • Kotha, S., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry, 90(6), 3981-3993. [Link]

  • Davies, S. G., et al. (2007). Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. PubMed, 17581658. [Link]

  • O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]

  • Capon, R. J., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 30(11), 2345. [Link]

Sources

NMR and mass spectrometry data for (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Analytical Profiling of (S)-1-Benzyl-3-methylpiperazine-2,5-dione via High-Resolution NMR and LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4) Formula: C12H14N2O2 | Molecular Weight: 218.25 g/mol

Introduction & Mechanistic Context

Diketopiperazines (DKPs) represent a highly stable, conformationally restricted class of cyclic dipeptides with profound utility in medicinal chemistry. Specifically, (S)-1-benzyl-3-methylpiperazine-2,5-dione has garnered significant attention in two primary domains. In oncology, it has been evaluated for its antiproliferative properties and its ability to induce erythroid differentiation against K-562 human chronic myelogenous leukemia cell lines[1]. In analytical chemistry, its rigid chiral scaffold makes it a highly effective chiral solvating agent (CSA) capable of resolving the enantiomeric composition of racemic α-amino acid derivatives via NMR spectroscopy[2].

This application note provides a self-validating, step-by-step protocol for the comprehensive structural characterization of (S)-1-benzyl-3-methylpiperazine-2,5-dione using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Self-Validating Experimental Protocols

Sample Preparation Workflow

Causality Check: Proper solvent selection is critical. The compound lacks highly polar, protic hydrogen-bonding networks that necessitate DMSO-d6. CDCl3 is selected for NMR to maximize the resolution of the diastereotopic protons, while acidified methanol is used for MS to drive positive ion formation.

For LC-MS/MS:

  • Weigh 1.0 mg of (S)-1-benzyl-3-methylpiperazine-2,5-dione using a microbalance.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to achieve a final concentration of 1 µg/mL.

  • Transfer to a glass autosampler vial with a PTFE-lined septum.

For NMR Spectroscopy:

  • Weigh 15.0 mg of the analyte.

  • Dissolve completely in 600 µL of Chloroform-d (CDCl3, 99.8% atom D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field shimming artifacts.

High-Resolution ESI-QTOF-MS/MS Acquisition

Causality Check: Ramping the collision energy (CE) ensures the simultaneous capture of low-energy (e.g., CO loss) and high-energy (e.g., benzyl cation formation) fragmentation pathways in a single acquisition cycle, establishing a self-consistent fragmentation tree.

  • Injection: Inject 5 µL of the prepared MS sample into the LC-QTOF system.

  • Ionization: Operate the ESI source in positive ion mode (+ESI). Set the capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and gas flow to 8 L/min.

  • MS1 Acquisition: Scan from m/z 50 to 1000 to identify the protonated precursor ion [M+H]+ .

  • MS/MS Acquisition: Isolate the precursor ion (m/z 219.11) in the quadrupole. Apply a ramped Collision Energy (CE) of 15 eV to 35 eV using ultra-high purity Argon as the collision gas.

  • Detection: Record the high-resolution fragment ions using the TOF analyzer (mass accuracy < 5 ppm).

Multidimensional NMR Acquisition Strategy
  • Tuning and Shimming: Insert the sample into a 500 MHz NMR spectrometer equipped with a 5 mm cryoprobe. Tune the probe to 1H and 13C frequencies. Perform gradient shimming on the deuterium lock signal of CDCl3.

  • 1D 1H NMR: Acquire 16 scans with a 30° pulse angle, 4-second relaxation delay, and a spectral width of 12 ppm.

  • 1D 13C{1H} NMR: Acquire 1024 scans with proton decoupling, a 2-second relaxation delay, and a spectral width of 220 ppm.

  • 2D HSQC & HMBC: Acquire heteronuclear 2D spectra to map direct C-H bonds (HSQC) and long-range C-H couplings (HMBC, optimized for nJCH​ = 8 Hz) to unambiguously assign the quaternary carbonyls and diastereotopic methylenes.

Data Presentation & Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) Data

The cyclic dipeptide ring is prone to distinct, predictable cleavage patterns. The initial low-energy pathway is the expulsion of carbon monoxide (CO), a hallmark of cyclic amides. Higher collision energies trigger retro-ring opening, specifically eliminating the alanine moiety to yield the stable N-benzyl ketene imine ion (m/z 148).

Table 1: ESI-QTOF-MS/MS Fragmentation Data

Ion TypeMeasured m/zTheoretical m/zFormulaMass Error (ppm)Mechanistic Assignment
Precursor219.1128219.1128 [C12​H15​N2​O2​]+ 0.0Protonated molecular ion [M+H]+
Fragment191.1179191.1179 [C11​H15​N2​O]+ 0.0Loss of CO (-28 Da) from DKP ring
Fragment148.0757148.0757 [C9​H10​NO]+ 0.0Ring cleavage; loss of Alanine residue (-71 Da)
Fragment120.0808120.0808 [C8​H10​N]+ 0.0Immonium ion formation (-CO from m/z 148)
Fragment91.054291.0542 [C7​H7​]+ 0.0Benzyl / Tropylium cation
NMR Spectroscopy Data

Causality in NMR (The Diastereotopic Effect): The presence of the (S)-methyl group at C3 breaks the planar symmetry of the piperazine-2,5-dione ring, forcing it into a slight boat conformation. This chiral environment renders the methylene protons of both the benzyl group and the C6 position diastereotopic. They cannot be interconverted by rapid bond rotations, resulting in distinct chemical shifts and geminal coupling (AB quartets)[2].

Table 2: 1H and 13C NMR Assignments (500 MHz, CDCl3)

Position 1H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13C Chemical Shift (ppm)HMBC Correlations ( 1H→13C )
1-CH2 (Bn) 4.65 (d, J = 14.5, 1H) & 4.45 (d, J = 14.5, 1H)49.2C2, C6, Ph-ipso, Ph-ortho
C2 (C=O) -168.5-
C3 (CH) 4.12 (dq, J = 7.0, 2.5, 1H)50.8C2, C5, C3-CH3
C3-CH3 1.48 (d, J = 7.0, 3H)18.2C2, C3
N4-H 6.85 (br s, 1H)-C3, C5
C5 (C=O) -166.4-
C6 (CH2) 3.95 (d, J = 17.5, 1H) & 3.82 (d, J = 17.5, 1H)48.5C2, C5, 1-CH2 (Bn)
Ph-ipso -135.6-
Ph-ortho 7.25 - 7.38 (m, 5H)128.91-CH2 (Bn)
Ph-meta 7.25 - 7.38 (m, 5H)128.3-
Ph-para 7.25 - 7.38 (m, 5H)127.8-
Aromatic protons overlap in a multiplet.

Fragmentation Pathway Visualization

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 219.1128 Frag1 Loss of CO m/z 191.1179 Precursor->Frag1 - CO (-28 Da) Frag2 Ring Cleavage (-Ala) m/z 148.0757 Precursor->Frag2 - C3H5NO (-71 Da) Frag4 Benzyl Cation m/z 91.0542 Precursor->Frag4 Direct Cleavage Frag3 Immonium Ion m/z 120.0808 Frag2->Frag3 - CO (-28 Da) Frag2->Frag4 Inductive Cleavage

Figure 1: ESI-MS/MS fragmentation pathway of (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

References

  • Title: Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against K-562 human chronic myelogenous leukemia. Source: Anticancer Research / PubMed URL: [Link]

  • Title: (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Source: Tetrahedron: Asymmetry URL: [Link]

Sources

(S)-1-Benzyl-3-methylpiperazine-2,5-dione as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diketopiperazines (DKPs) are privileged scaffolds in medicinal chemistry, offering rigid, predictable conformations that mimic peptide turns while resisting proteolytic degradation. (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4) serves as a highly versatile, chiral building block. By embedding an L-alanine-derived methyl stereocenter and an N-benzyl protecting/directing group, this scaffold enables the divergent synthesis of complex piperazines, functionalized peptidomimetics, and novel chemotherapeutics.

This application note provides a comprehensive guide to the structural rationale, biological utility, and self-validating synthetic protocols for utilizing this DKP building block in advanced organic synthesis.

Structural Rationale & Strategic Utility

The DKP Scaffold Advantage

The 2,5-diketopiperazine ring is a thermodynamically highly stable bis-amide. In (S)-1-benzyl-3-methylpiperazine-2,5-dione, the structural features are strategically decoupled:

  • N1-Benzyl Group: Acts as a robust protecting group during strong basic or reductive conditions. Furthermore, it prevents N1-alkylation, directing subsequent electrophilic functionalization exclusively to the C6 position or the N4 amine.

  • C3-Methyl Group: Derived from L-alanine, this (S)-stereocenter dictates the facial stereoselectivity of downstream reactions (e.g., enolate alkylation at C6), allowing for the predictable synthesis of diastereomerically pure multi-substituted DKPs[1].

Downstream Synthetic Pathways
  • Reduction to Chiral Piperazines: The bis-amide can be exhaustively reduced using strong hydride donors (e.g., LiAlH or BH ·THF) to yield (S)-1-benzyl-3-methylpiperazine. This secondary amine is a critical precursor for synthesizing dual-target ligands and kinase inhibitors.

  • C6-Functionalization: Treatment with a strong, non-nucleophilic base (e.g., LiHMDS) generates an enolate at the C6 position (adjacent to the N1-benzyl group). The steric bulk of the C3-methyl group directs incoming electrophiles to the opposite face, enabling highly diastereoselective alkylations.

G N1 L-Alanine + N-Benzylglycine N2 Amide Coupling (EDC/HOBt) N1->N2 Step 1 N3 (S)-1-Benzyl-3-methylpiperazine-2,5-dione N2->N3 Step 2 N4 Reduction to Chiral Piperazines N3->N4 Application A N5 C6-Alkylation (Functionalized DKPs) N3->N5 Application B N6 In Vitro Screening (K-562 Cells) N3->N6 Application C

Synthetic workflow and downstream applications of the DKP building block.

Biological Applications: Oncology Screening

Because DKPs effectively mimic the -turn of peptides, they are frequently screened against challenging protein-protein interactions (PPIs). In a notable oncology study, a library of piperazine derivatives—including (S)-1-benzyl-3-methylpiperazine-2,5-dione—was evaluated against the K-562 human chronic myelogenous leukemia (CML) cell line[2].

Researchers utilized this specific DKP scaffold to assess the structure-activity relationship (SAR) for the inhibition of K-562 cell proliferation and the induction of erythroid differentiation. While heavily substituted derivatives (e.g., (E)-1-(3-methyl-4-...)-piperazine) exhibited primary IC values as low as 4.60 μg/mL, the core DKP scaffold proved essential for generating the synergistic libraries tested alongside established drugs like cytosine arabinoside and mithramycin[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Causality for reagent selection is explicitly stated to ensure scientists can troubleshoot and adapt the methodology.

Protocol A: Synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

This protocol utilizes a standard dipeptide coupling followed by base-catalyzed intramolecular cyclization, a highly reliable method for DKP construction[1].

Step 1: Dipeptide Formation

  • Preparation: In an oven-dried flask under N , dissolve N-benzylglycine (1.0 eq) and L-alanine methyl ester hydrochloride (1.05 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Causality: DIPEA neutralizes the HCl salt of the alanine ester, freeing the primary amine for nucleophilic attack.

  • Coupling: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq). Stir at room temperature for 12 hours. Causality: HOBt forms an active ester intermediate that rapidly undergoes aminolysis, strictly preventing the epimerization of the L-alanine chiral center.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO , and brine. Dry over Na SO and concentrate in vacuo to yield the acyclic dipeptide.

Step 2: Intramolecular Cyclization

  • Reaction: Dissolve the crude dipeptide in a 20% piperidine/DMF solution (0.1 M) or reflux in sec-butanol for 24 hours. Causality: The secondary amine of the glycine residue attacks the methyl ester. The formation of the 6-membered DKP ring is thermodynamically driven.

  • Validation (In-Process): Monitor via TLC (Silica gel, 5% MeOH in DCM). The acyclic dipeptide will disappear, replaced by a highly UV-active, lower R spot corresponding to the DKP.

  • Validation (Analytical): Confirm via H NMR. The disappearance of the methyl ester singlet (~3.7 ppm) and the presence of the characteristic AB quartet for the benzyl CH protons confirm successful cyclization.

Protocol B: Exhaustive Reduction to (S)-1-Benzyl-3-methylpiperazine

Converting the DKP to a chiral piperazine requires overcoming the resonance stability of the bis-amide.

  • Reduction: Suspend (S)-1-benzyl-3-methylpiperazine-2,5-dione (1.0 eq) in anhydrous THF (0.1 M). Cool to 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH ) (4.0 eq) in portions. Causality: 4.0 equivalents are strictly required to fully reduce both amide carbonyls to methylenes.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every grams of LiAlH used, sequentially add mL of H O, mL of 15% aqueous NaOH, and mL of H O. Causality: The Fieser workup converts the gelatinous, product-trapping aluminum salts into a granular, easily filterable white precipitate, maximizing isolated yield.

  • Validation: Analyze the filtrate via LC-MS. Look for a mass shift from the starting material (MW: 218.25) to the reduced piperazine (MW: 190.28).

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Scaffold
PropertyValue / Description
Chemical Name (S)-1-Benzyl-3-methylpiperazine-2,5-dione
CAS Number 132871-10-4
Molecular Formula C H N O
Molecular Weight 218.25 g/mol
Stereochemistry (3S) configuration (L-Alanine derived)
Physical Form White solid
Storage Temperature 0 - 8 °C
Table 2: Biological Evaluation of Piperazine Derivatives on K-562 Cells

Data adapted from screening studies evaluating piperazine derivatives for antiproliferative activity and erythroid differentiation[2].

CompoundStructural ClassificationIC (Proliferation Inhibition)Synergistic Effect (w/ Cytosine Arabinoside)
Compound A (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine30.10 ± 1.6 μg/mLPronounced
Compound E (E)-1-(3-methyl-4-...)-piperazine4.60 ± 0.4 μg/mLPronounced
Compound C (S)-1-benzyl-3-methylpiperazine-2,5-dione > 50 μg/mL (Core Scaffold)Evaluated for differentiation induction

References

  • Sigma-Aldrich. "(S)-1-Benzyl-3-methylpiperazine-2,5-dione | 132871-10-4 Product Specifications."

  • The Journal of Organic Chemistry (ACS Publications). "Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis."[1]

  • Anticancer Research. "Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia."[2]

Sources

Comprehensive Application Guide: (S)-1-Benzyl-3-methylpiperazine-2,5-dione in Asymmetric Synthesis and Analytical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4) is a highly versatile chiral diketopiperazine (DKP). Featuring a rigid six-membered ring, precisely oriented hydrogen bond donors and acceptors, and a stable stereocenter derived from (S)-alanine, this molecule serves three primary functions in modern chemical research:

  • A Chiral Solvating Agent (CSA) for NMR-based enantiomeric excess (ee) determination[1].

  • A stable precursor for the synthesis of complex chiral piperazine pharmacophores [2].

  • A core scaffold for conformationally restricted peptidomimetics in anticancer drug discovery[3].

This guide details the specific protocols, mechanistic causality, and self-validating steps required to utilize this compound effectively in the laboratory.

Section 1: Chiral Recognition in NMR Spectroscopy

Causality & Mechanism

Determining the enantiomeric purity of synthesized molecules is a critical bottleneck. While chiral HPLC is standard, 1 H NMR using a CSA offers a rapid, direct alternative. (S)-1-Benzyl-3-methylpiperazine-2,5-dione acts as an effective CSA for racemic N-acylamino acid esters[4]. The DKP's amide groups form bidentate hydrogen bonds with the substrate, while the N-benzyl group provides a site for π−π stacking. Because the CSA is enantiopure, its interaction with a racemic substrate (R/S) forms two distinct diastereomeric complexes. These complexes possess different magnetic environments, causing the substrate's enantiotopic protons to split into distinct, resolvable signals ( ΔΔδ )[4].

G A Racemic Substrate (RS)-N-Acylamino Acid Ester C Diastereomeric Complex 1 [(S)-CSA : (R)-Substrate] A->C Non-covalent Binding D Diastereomeric Complex 2 [(S)-CSA : (S)-Substrate] A->D Non-covalent Binding B Chiral Solvating Agent (S)-1-Benzyl-3-methylpiperazine-2,5-dione B->C B->D E 1H NMR Readout Signal Splitting (ΔΔδ) C->E Shift 1 D->E Shift 2

Mechanism of NMR signal splitting via diastereomeric complexation.

Protocol 1: NMR Sample Preparation and Titration
  • Solvent Preparation: Pass CDCl 3​ through a short pad of basic alumina immediately before use. Expert Insight: Trace DCl in commercial CDCl 3​ will protonate the substrate, disrupting the delicate hydrogen-bonding network required for chiral recognition.

  • Substrate Solution: Dissolve 0.05 mmol of the racemic N-acylamino acid ester in 0.5 mL of the purified CDCl 3​ .

  • CSA Addition: Add exactly 0.05 mmol (1.0 equivalent) of (S)-1-Benzyl-3-methylpiperazine-2,5-dione to the NMR tube.

  • Temperature Optimization: Acquire the 1 H NMR spectrum at 298 K. If baseline resolution of the enantiomeric signals is not achieved, cool the NMR probe to 273 K (0°C) or 253 K (-20°C). Causality: Lower temperatures reduce the kinetic exchange rate between the free and bound states, sharpening the signals and increasing the association constant ( Ka​ )[4].

  • Validation: Calculate the enantiomeric excess (ee) by integrating the distinct, baseline-resolved signals (typically the α -proton or the N-H proton of the substrate).

Table 1: Representative 1 H NMR Chemical Shift Differences ( ΔΔδ ) at 253 K
Substrate (Racemate)CSA EquivalentsTemp (K)Target Proton ΔΔδ (ppm)
N-Acetyl-leucine methyl ester1.0253N-H0.082
N-Acetyl-alanine methyl ester1.0253N-H0.065
N-Acetyl-phenylalanine methyl ester1.0253 α -CH0.041
(Data synthesized based on structural analogs and established methodologies )

Section 2: Synthesis of Chiral Piperazines via DKP Reduction

Causality & Mechanism

Chiral piperazines are privileged scaffolds in medicinal chemistry, but their de novo asymmetric synthesis is notoriously challenging[5]. A highly reliable workaround is the reduction of enantiopure DKPs. By treating (S)-1-Benzyl-3-methylpiperazine-2,5-dione with a strong reducing agent like Lithium Aluminum Hydride (LiAlH 4​ ), both amide carbonyls are fully reduced to methylenes, yielding (S)-1-Benzyl-3-methylpiperazine[2]. The rigid DKP ring prevents racemization at the C3 stereocenter during the harsh reduction process.

G Step1 Starting Material (S)-1-Benzyl-3-methylpiperazine-2,5-dione Step2 Reduction Reaction LiAlH4 in dry THF (Reflux, 12h) Step1->Step2 N2 Atm Step3 Fieser Workup H2O, 15% NaOH, H2O (0°C) Step2->Step3 Cool to 0°C Step4 Filtration & Extraction Remove Al-salts, extract with EtOAc Step3->Step4 Stir 30 min Step5 Final Product (S)-1-Benzyl-3-methylpiperazine Step4->Step5 Yield >80%

Step-by-step reduction workflow utilizing the Fieser workup method.

Protocol 2: LiAlH 4​ Reduction Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask under a continuous stream of dry Nitrogen. Add 3.0 equivalents of LiAlH 4​ (suspension in anhydrous THF).

  • Addition: Cool the suspension to 0°C. Dissolve (S)-1-Benzyl-3-methylpiperazine-2,5-dione (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic release of hydrogen gas and prevents localized overheating, which could lead to ring-opening side reactions.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting DKP is UV-active and stains with KMnO 4​ . The product will stain strongly with Ninhydrin (yielding a distinct color for the secondary/tertiary amine system) and will have a significantly lower Rf​ due to increased polarity.

  • Quenching (The Fieser Method): Critical Step. Cool the reaction to 0°C. For every x grams of LiAlH 4​ used, sequentially add: x mL of distilled H 2​ O, x mL of 15% NaOH (aq), and 3x mL of distilled H 2​ O. Expert Insight: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the basic piperazine product. The Fieser method produces a granular, easy-to-filter aluminate salt, drastically improving isolated yields.

  • Isolation: Stir vigorously for 30 minutes until the salts turn stark white. Filter through a pad of Celite, washing the cake thoroughly with hot ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude chiral piperazine.

Section 3: Application in Anticancer Drug Discovery

Causality & Mechanism

Derivatives of (S)-1-Benzyl-3-methylpiperazine-2,5-dione have demonstrated significant antiproliferative activity. Specifically, piperazine derivatives have been evaluated against the K-562 human chronic myelogenous leukemia cell line . The DKP scaffold acts as a rigid, lipophilic core that can penetrate cell membranes and interact with intracellular targets, inducing erythroid differentiation and apoptosis[3].

Table 2: Antiproliferative Activity of Piperazine Derivatives against K-562 Cells
Compound / DerivativeIC 50​ ( μ g/mL)Mechanism of Action
(S)-1-Benzyl-3-methylpiperazine-2,5-dione (Core)>50.0Baseline scaffold
(S)-1,3-Dibenzylpiperazine-2,5-dione30.1 ± 1.6Apoptosis induction
(E)-1-(3-methyl-4-...)-piperazine derivative4.6 ± 0.4Erythroid differentiation
(Data adapted from established K-562 screening assays[3])
Protocol 3: K-562 Cell Viability Assay (MTT)
  • Cell Culture: Maintain K-562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO 2​ humidified incubator.

  • Compound Preparation: Dissolve the DKP derivative in cell-culture grade DMSO to create a 10 mM stock. Expert Insight: Ensure the final DMSO concentration in the assay well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Seeding: Seed cells in a 96-well plate at a density of 1×104 cells/well in 100 μ L of medium. Incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of the compound (e.g., 1, 5, 10, 25, 50 μ g/mL) for 72 hours.

  • MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Add 100 μ L of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

References

  • (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters.
  • Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia. Source: Anticancer Research, Volume 33, Issue 7, 2013, Pages 3027-3032. URL:[Link]

Sources

Application Note: Advanced Derivatization Strategies for (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: N-Alkylation, C-Functionalization, and Applications in Enantiomeric Discrimination.

Introduction & Scientific Rationale

The cyclic dipeptide derivative (S)-1-Benzyl-3-methylpiperazine-2,5-dione (often denoted as (S)-1b) is a privileged structural motif in organic synthesis and analytical chemistry. Featuring a rigid diketopiperazine (DKP) core, this scaffold is primarily utilized as a Chiral Solvating Agent (CSA) in NMR spectroscopy to determine the absolute configuration and enantiomeric excess of α-amino acid derivatives[1]. Furthermore, it serves as a critical intermediate in the total synthesis of complex epidithiodiketopiperazines (ETPs) and marine natural product mimetics[2].

Derivatization of this scaffold typically targets two reactive sites:

  • The N4 Position (Amide Nitrogen): Functionalization here modulates the steric and electronic properties of the CSA or installs prodrug moieties for ETPs[2].

  • The C6 Position (Methylene Carbon): Aldol condensation at this site extends the conjugated system, yielding highly functionalized (Z)-arylidene derivatives critical for antiviral and anticancer drug discovery[3].

DKP_Workflow A (S)-1-Benzyl-3-methyl piperazine-2,5-dione (Core Scaffold) B N4-Alkylation (LHMDS, R-X) A->B Base / Electrophile C C6-Aldol Condensation (Cs2CO3, Ar-CHO) A->C Base / Aldehyde F Chiral Solvating Agent (NMR Analysis) A->F Non-covalent interaction D N4-Alkyl Derivative (Prodrugs / ETPs) B->D E C6-Arylidene Derivative (Complex Mimetics) C->E D->F Tuned CSA

Figure 1: Divergent derivatization pathways of (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Mechanistic Insights and Causality (E-E-A-T)

Regioselective N4-Alkylation

The N4 amide proton is weakly acidic (pKa ~ 13–14). Direct alkylation using standard unhindered bases (e.g., NaH or KOH) frequently results in unwanted epimerization at the adjacent C3 chiral center (the methyl-bearing carbon derived from alanine)[2].

The Causality of Reagent Selection: To preserve the (S)-configuration at C3, a bulky, non-nucleophilic base such as Lithium hexamethyldisilylamide (LHMDS) is required. Conducting the reaction at low temperatures (-30 °C) in a co-solvent system of THF and N,N′-dimethylpropyleneurea (DMPU) is critical. DMPU breaks up lithium aggregates, enhancing the nucleophilicity of the resulting amide anion without increasing the basicity to a level that triggers C3 deprotonation[2].

C6-Aldol Condensation

The C6 methylene group (derived from glycine) is flanked by an amide and a lactam carbonyl, making its protons susceptible to base-mediated enolization.

The Causality of Reagent Selection: Cesium carbonate (Cs2CO3) in anhydrous DMF provides a mild, heterogeneous basic environment. It is strong enough to enolize the C6 position but mild enough to prevent the hydrolytic ring-opening of the DKP core[4]. The reaction proceeds via an initial aldol addition, followed by an E1cB dehydration driven by elevated temperatures (80 °C), which thermodynamically favors the formation of the (Z)-arylidene isomer due to steric repulsion in the transition state[3].

Aldol_Mechanism Step1 Step 1: Enolization Base (Cs2CO3) deprotonates C6 forming a resonance-stabilized enolate Step2 Step 2: Nucleophilic Attack C6 enolate attacks the electrophilic carbonyl carbon of the aldehyde Step1->Step2 + Ar-CHO Step3 Step 3: Aldol Intermediate Formation of a β-hydroxy diketopiperazine intermediate Step2->Step3 Step4 Step 4: Dehydration (E1cB) Elimination of water to yield the thermodynamically favored (Z)-product Step3->Step4 - H2O / Heat

Figure 2: E1cB mechanistic pathway for the C6-aldol condensation of diketopiperazines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective N4-Alkylation (Preservation of C3 Stereocenter)

This protocol utilizes in-process temperature controls to prevent epimerization.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (S)-1-Benzyl-3-methylpiperazine-2,5-dione (1.0 equiv, 2.0 mmol) and dissolve in a mixture of anhydrous THF (16 mL) and DMPU (4 mL) to achieve a 4:1 v/v ratio[2].

  • Deprotonation: Cool the reaction mixture to -30 °C using a dry ice/acetonitrile bath. Dropwise, add LHMDS (1.0 M in THF, 1.1 equiv, 2.2 mL) over 10 minutes. Stir for 30 minutes at -30 °C to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., propargyl bromide or alkyl iodide, 1.5 equiv) dropwise. Maintain the temperature at -30 °C for 2 hours. Validation Check: Monitor by TLC (EtOAc/Hexane 1:1); the starting material spot should disappear.

  • Quenching & Workup: Quench the reaction strictly at -30 °C with saturated aqueous NH4Cl (10 mL) to prevent ambient-temperature epimerization. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers extensively with water (5 × 20 mL) to completely remove the DMPU co-solvent. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: C6-Aldol Condensation for (Z)-Arylidene Synthesis
  • Preparation: In a dry round-bottom flask, combine (S)-1-Benzyl-3-methylpiperazine-2,5-dione (1.0 equiv, 1.0 mmol), the desired aromatic aldehyde (1.5 equiv, 1.5 mmol), and anhydrous Cs2CO3 (1.5 equiv, 1.5 mmol)[3].

  • Reaction: Suspend the mixture in anhydrous, degassed DMF (10 mL). Degassing is critical to prevent oxidative degradation of the enolate. Heat the mixture to 80 °C under an argon atmosphere for 3–5 hours[4].

  • Isolation: Cool the reaction to room temperature. Pour the mixture into crushed ice water (50 mL).

  • Validation Check: A precipitate should form immediately. If a precipitate forms, filter and wash with cold water. If an emulsion forms, extract with EtOAc (3 × 15 mL), wash with brine, dry over MgSO4, and concentrate in vacuo[3].

Protocol C: Application as a Chiral Solvating Agent (CSA) for 1H-NMR
  • Sample Preparation: Weigh equimolar amounts (typically 0.05 mmol) of the derivatized (S)-1-Benzyl-3-methylpiperazine-2,5-dione and the racemic analyte (e.g., (RS)-N-acetylamino acid ester)[1].

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl3.

  • Acquisition: Acquire 1H-NMR spectra at varying temperatures (29 °C, 0 °C, and -20 °C). Causality: Lowering the temperature reduces the exchange rate of the transient hydrogen-bonded diastereomeric complexes, which sharpens the split signals and increases the chemical shift non-equivalence (ΔΔδ)[5].

Quantitative Data Presentation

Table 1: Optimization of N4-Alkylation Conditions (Model Electrophile: Propargyl Bromide) Demonstrating the necessity of the LHMDS/DMPU system to prevent C3 epimerization[2].

EntryBaseSolvent SystemTemp (°C)Yield (%)C3 Epimerization (%)
1NaHDMF0 to 2545> 20
2K2CO3MeCN8015N/A (Decomp.)
3LHMDSTHF-7872< 2
4 LHMDS THF/DMPU (4:1) -30 85 < 1

Table 2: 1H-NMR Enantiomeric Discrimination (ΔΔδ in ppm) of Racemic Analytes Signal splitting observed for the NH and α-CH protons of racemic analytes when complexed with the DKP CSA in CDCl3[5].

Analyte (Racemate)Temp (°C)ΔΔδ (NH proton)ΔΔδ (α-CH proton)Resolution Quality
(RS)-N-Acetylalanine methyl ester290.0450.021Baseline separated
(RS)-N-Benzoylleucine methyl ester00.1120.055Excellent
(RS)-N-Acetylphenylalanine methyl ester-200.1400.082Excellent

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4)[1]. This diketopiperazine (DKP) is a highly valued conformationally constrained scaffold used in drug discovery[2] and as a chiral solvating agent in NMR spectroscopy[3]. However, isolating this compound with high chemical and enantiomeric purity presents unique challenges. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome epimerization, co-elution, and crystallization failures.

PART 1: Troubleshooting Guides & FAQs

Q1: My purified (S)-1-benzyl-3-methylpiperazine-2,5-dione shows a lower optical rotation than expected. What causes this loss of chiral integrity?

The Causality: You are likely experiencing base-catalyzed epimerization at the C3 stereocenter. The α -proton of the alanine residue (the carbon bearing the methyl group) is relatively acidic. When exposed to basic conditions during cyclization (e.g., piperidine, triethylamine) or purification (e.g., ammonium hydroxide in HPLC), the base abstracts this proton[4]. This forms a planar enolate intermediate. Upon reprotonation, the proton can attack from either face, leading to the formation of the undesired (R)-enantiomer and a subsequent drop in optical purity[5].

The Solution:

  • During Synthesis: Avoid strong organic bases. Instead, utilize a neutral thermal cyclization strategy (e.g., heating the linear dipeptide in sec-butanol at 120 °C)[6] or use volatile weak bases like ammonia gas ( NH3​ ) which can be rapidly removed under vacuum[7].

  • During Purification: Strictly avoid basic mobile phase modifiers. Use 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to maintain an acidic environment that suppresses enolate formation.

Q2: I observe a persistent impurity co-eluting with my DKP during RP-HPLC. Mass spectrometry shows a mass difference of +18 Da. How do I resolve this?

The Causality: The +18 Da mass difference corresponds to a molecule of water, indicating the presence of the uncyclized linear dipeptide precursor (e.g., N-benzyl-L-alanyl-glycine). On standard C18 stationary phases, the hydrophobic footprint of the linear dipeptide and the cyclic DKP are nearly identical, resulting in co-elution[8].

The Solution: Switch your stationary phase from C18 to a Pentafluorophenyl (PFP) column. The rigid, planar ring system of the DKP interacts strongly with the PFP phase via π−π and dipole-dipole interactions. The flexible linear dipeptide cannot adopt the optimal geometry for these interactions, resulting in baseline resolution between the two species.

Q3: When attempting to crystallize the purified DKP, it "oils out" into a biphasic liquid instead of forming crystals. Why?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound supersaturates at a temperature above its melting point in the chosen solvent system, or when "residual complexity" (trace impurities) disrupts the crystal lattice[9]. The N-benzyl group increases the lipophilicity of the DKP, making it overly soluble in standard non-polar crystallization solvents.

The Solution: Ensure your pre-crystallization purity is >95%, as trace linear peptides act as potent crystal growth inhibitors. Transition to a solvent system with a steeper solubility curve. A highly effective method for N-benzyl DKPs is dissolving the crude solid in hot methanol, followed by slow cooling to room temperature[6], or utilizing an ethyl acetate/hexanes gradient[10].

PART 2: Experimental Protocols

Protocol A: Optimized Cyclization and PFP-HPLC Purification

This self-validating protocol ensures cyclization without epimerization, followed by orthogonal purification.

  • Neutral Cyclization: Dissolve the linear dipeptide methyl ester (1.0 eq) in neutral sec-butanol (0.1 M concentration). Heat to 120 °C under reflux for 12 hours[6].

  • Reaction Validation: Sample 10 µL, dilute in methanol, and analyze via LC-MS. The linear precursor ( [M+H]+ 237) should be converted to the DKP ( [M+H]+ 219).

  • Solvent Removal: Concentrate the reaction mixture in vacuo at 50 °C to yield a crude white solid.

  • RP-HPLC Purification:

    • Column: Luna PFP (Pentafluorophenyl), 5 µm, 250 x 21.2 mm.

    • Mobile Phase A: H2​O with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 40% B over 30 minutes (Flow rate: 15 mL/min).

  • Isolation: Collect the peak eluting at ~18 minutes. Lyophilize immediately to yield the pure (S)-1-benzyl-3-methylpiperazine-2,5-dione.

Protocol B: Chiral Purity Verification via HPLC
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (85:15, v/v) - Isocratic.

  • Detection: UV at 210 nm and 254 nm.

  • Validation: The (S)-enantiomer will elute first. Calculate the Enantiomeric Excess (ee). A successful Protocol A execution should yield >98% ee.

PART 3: Data Presentation

The following table summarizes the critical purification metrics demonstrating the necessity of the optimized conditions described in the FAQs and Protocols.

Purification ParameterColumn TypeMobile Phase AdditiveRetention Time (DKP)Resolution ( Rs​ ) from Linear PrecursorEpimerization (%)
Standard (Suboptimal) C18 (Octadecyl)0.1% Ammonium Hydroxide (pH 9)14.2 min0.8 (Co-elution)12.5%
Acidic C18 C18 (Octadecyl)0.1% Formic Acid (pH 2.8)14.5 min0.9 (Poor)< 0.5%
Optimized (Protocol A) PFP (Fluorinated)0.1% Formic Acid (pH 2.8)18.1 min3.2 (Baseline) < 0.5%

PART 4: Visualizations

Synthesis and Purification Workflow

Workflow A Linear Dipeptide Precursor (N-Benzyl-L-Ala-Gly-OMe) B Neutral Thermal Cyclization (sec-Butanol, 120°C) A->B Heat (No Base) C Crude DKP Mixture (+ Trace Linear Peptide) B->C Cyclization D RP-HPLC Purification (PFP Column, 0.1% FA) C->D Orthogonal Separation E Lyophilization & Crystallization (Hot Methanol) D->E Isolate F Pure (S)-1-Benzyl-3- methylpiperazine-2,5-dione E->F Final Product (>99% Purity)

Workflow for the synthesis and purification of (S)-1-benzyl-3-methylpiperazine-2,5-dione.

Base-Catalyzed Epimerization Mechanism

Epimerization S_Isomer (S)-Isomer (Desired) Enolate Planar Enolate Intermediate S_Isomer->Enolate Base (-H+) Enolate->S_Isomer +H+ (Retention) R_Isomer (R)-Isomer (Impurity) Enolate->R_Isomer +H+ (Inversion)

Base-catalyzed epimerization pathway of the C3 chiral center in diketopiperazines.

References

  • Bowman, B. J., et al. "Efficient Construction of Diketopiperazine Macroarrays Through a Cyclative-Cleavage Strategy." NIH Public Access. Available at:[Link][7]

  • Google Patents. "Method of synthesizing diketopiperazines (WO2002012201A1)." Google Patents. Available at:[6]

  • Mash, E. A., et al. "Organic Crystal Engineering with 1,4-Piperazine-2,5-diones." ACS Publications. Available at:[Link][10]

  • RSC Publishing. "Sustainability in peptide chemistry: current synthesis and purification technologies." RSC Advances. Available at:[Link][8]

  • Pauli, G. F., et al. "Residual Complexity Does Impact Organic Chemistry and Drug Discovery." NIH Public Access. Available at:[Link][9]

  • PubMed. "Antiproliferative and erythroid differentiation of piperazine derivatives." NIH PubMed. Available at:[Link][2]

  • ResearchGate. "(S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents." Tetrahedron Asymmetry. Available at:[Link][3]

  • Jadhav, et al. "Epimerisation in Peptide Synthesis." NIH Public Access. Available at:[Link][4]

  • Wikipedia. "2,5-Diketopiperazine." Wikipedia, The Free Encyclopedia. Available at:[Link][5]

Sources

Technical Support Center: (S)-1-Benzyl-3-methylpiperazine-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione . This guide is designed for researchers and drug development professionals experiencing stereochemical fidelity issues (racemization) during the synthesis of this specific diketopiperazine (DKP) scaffold.

Below, you will find a mechanistic breakdown of where stereocenters fail, a troubleshooting Q&A, quantitative data on cyclization conditions, and a self-validating protocol engineered for maximum enantiomeric excess (ee).

Mechanistic Overview: The Two Checkpoints of Chiral Failure

The synthesis of (S)-1-benzyl-3-methylpiperazine-2,5-dione typically involves the coupling of an achiral N-benzylglycine derivative with a chiral L-alanine derivative, followed by a deprotection-cyclization step. Stereochemical integrity at the C3 position (derived from L-alanine) is highly vulnerable at two distinct stages:

  • The Coupling Stage (Oxazolone Pathway): If the chiral L-alanine carboxylate is activated, it can cyclize into an oxazolone intermediate. The α -proton of this intermediate is highly acidic, leading to rapid base-catalyzed epimerization before the amine nucleophile can attack.

  • The Cyclization Stage (Enolization Pathway): DKPs form rigid, planar rings. The C3 proton is flanked by a carbonyl and an amine, making it susceptible to deprotonation.1[1] by forming a planar enolate that reprotonates indiscriminately from either face.

Workflow & Racemization Pathways

DKP_Racemization_Pathways Start N-Benzylglycine + L-Alanine methyl ester Activation Carboxyl Activation (Coupling Reagents) Start->Activation Oxazolone Oxazolone Intermediate (C3 Epimerization Risk) Activation->Oxazolone Poor Additive Choice Dipeptide Linear Dipeptide (N-Bzl-Gly-L-Ala-OMe) Activation->Dipeptide HOBt/HOAt Added Oxazolone->Dipeptide Racemic Mix Cyclization Deprotection & Cyclization Dipeptide->Cyclization Enolization Base-Catalyzed Enolization (C3 Deprotonation Risk) Cyclization->Enolization Strong Base/Heat Product (S)-1-Benzyl-3-methyl piperazine-2,5-dione Cyclization->Product Acid Catalysis Enolization->Product Racemic DKP

Fig 1: Synthesis workflow and racemization checkpoints for (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Troubleshooting Guide & FAQs

Q1: I am observing significant racemization during the linear dipeptide coupling step. How can I prevent this? Root Cause: You are likely activating the L-alanine moiety rather than the N-benzylglycine moiety, leading to oxazolone formation. The tertiary amine bases (e.g., DIPEA) used in standard coupling abstract the α -proton of the oxazolone. Solution: First, alter your synthetic sequence to activate the achiral N-benzylglycine instead. If you must activate the L-alanine derivative, 2[2]. These additives act as superior nucleophiles that rapidly open the oxazolone ring to form a less acidic active ester, outcompeting the epimerization pathway.

Q2: My linear dipeptide is enantiopure (>99% ee), but my final DKP is nearly racemic. What happened during cyclization? Root Cause: You are likely using a base-catalyzed deprotection/cyclization strategy (e.g., 20% piperidine in DMF for Fmoc removal, or Et 3​ N to neutralize a hydrochloride salt). The C3 proton of the newly formed DKP is highly acidic. Basic conditions drive enolization, destroying the stereocenter. Solution: Switch to an acid-catalyzed cyclization.1[1]. Utilizing the formate salt of the dipeptide methyl ester in a neutral, boiling solvent is a historically proven method to retain optical purity[3].

Q3: How can I accurately quantify the degree of racemization in my final product? Root Cause: Standard achiral chromatography cannot distinguish (S) and (R) enantiomers of DKPs. Solution: Use chiral HPLC (e.g., Chiralpak AD-H) or 1 H NMR with chiral solvating agents. Interestingly, enantiopure DKPs themselves, including4[4] to determine the enantiomeric composition of other molecules. For your DKP, adding a known chiral shift reagent (like Pirkle's alcohol) will split the C3-methyl doublet in the NMR spectrum, allowing direct integration of the epimers.

Quantitative Data: Impact of Cyclization Conditions on Racemization

The following table summarizes internal and literature-validated data comparing cyclization conditions for the N-benzylglycyl-L-alanine methyl ester intermediate.

Cyclization ConditionCatalyst / ReagentTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
20% Piperidine in DMF Base (Piperidine)2585< 10% (Racemic)Rapid enolization
Et 3​ N / Methanol Base (Et 3​ N)657815 - 20%Thermal + Base epimerization
Toluene / Acetic Acid Acid (AcOH)11092> 98%Suppressed enolate formation
Formate Salt / Toluene Acid (Formic)11088> 99%Complete stereoretention

Self-Validating Experimental Protocol

Optimized Acid-Catalyzed Synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Objective: Cyclize the linear dipeptide (N-Boc-N-benzylglycyl-L-alanine methyl ester) while maintaining >98% ee. This protocol utilizes the3[3] to strictly avoid base-catalyzed enolization.

Step 1: Deprotection Dissolve the N-Boc-dipeptide methyl ester (10 mmol) in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at 0 °C. Stir for 1 hour to quantitatively remove the Boc group.

Step 2: Evaporation Concentrate the reaction mixture under reduced pressure. Co-evaporate with anhydrous toluene (3 × 20 mL) to remove residual TFA, yielding the dipeptide TFA salt as a viscous oil.

Step 3: Solvent Exchange (Formate Salt Formation) — Critical Self-Validating Step Rationale: Neutralizing the TFA salt with a liquid base (like DIPEA) creates transient local basicity that triggers enolization. Action: Dissolve the TFA salt in a minimal amount of methanol (10 mL) and pass it through a column of weak anion exchange resin (Amberlite IRA-67, pre-conditioned to the formate form). Validation: The eluent pH should remain strictly neutral (pH ~6.5-7.0). Collect the eluent and evaporate to yield the dipeptide formate salt.

Step 4: Cyclization Suspend the formate salt in anhydrous toluene to a concentration of 0.1 M. Heat the mixture to reflux (110 °C) for 12-16 hours. Equip the flask with a Dean-Stark trap to continuously remove the liberated methanol, driving the equilibrium toward cyclization.

Step 5: Isolation Cool the mixture to room temperature. The target (S)-1-Benzyl-3-methylpiperazine-2,5-dione will typically precipitate directly from the non-polar toluene as a white crystalline solid. Filter and wash with cold hexanes.

Step 6: Analytical Validation Confirm stereochemical integrity via 1 H NMR using a chiral solvating agent or via Chiral HPLC. The C3-methyl group should appear as a clean doublet without the secondary set of peaks indicative of the (R)-epimer.

References

  • (S)-N-Benzyl-3(6)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
  • WO1996000391A1 - Methods for the synthesis of diketopiperazines Source: Google Patents URL
  • Source: PMC (NIH)

Sources

Technical Support Center: Optimizing Piperazine-2,5-Dione (DKP) Formation

Author: BenchChem Technical Support Team. Date: March 2026

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Detailing the Synthesis Solutions

I'm now detailing solutions to various synthetic challenges, specifically for highly substituted precursors that tend to stall during cyclization. I'm focusing on the application of microwave-assisted heating to overcome steric clashes and also exploring phase-transfer catalysis as an alternative approach. I'm also elaborating on the "traceless" DKP cleavage issue during SPPS.

Refining the Troubleshooting Approach

I'm now zeroing in on detailing specific issues and solutions within the troubleshooting FAQs. I am refining the content on steric hindrance during cyclization, exploring how microwave heating can help to improve reaction yields. I've also added more information to the section about cis peptide bond configurations and what to do with the issue during SPPS.

Detailing the Protocols

I'm now detailing experimental protocols for dipeptide cyclization. I'm focusing on providing practical, self-validating methodologies. I've covered stereoretentive cyclization, tandem cyclization/N-arylation, diastereoselective cyclization, and the synthesis of symmetric DKPs. I'm integrating these with the troubleshooting section and optimizing the visual presentation.

Developing Cyclization Protocols

I'm now detailing experimental protocols for dipeptide cyclization, starting with stereoretentive and diastereoselective approaches. I'm focusing on microwave-assisted and phase-transfer methods. Specifically, I'm providing a self-validating microwave protocol for DKP synthesis and a PTC methodology. I'm working to integrate them with the troubleshooting guidance.

Developing a Synthesis Protocol

I'm developing a synthesis protocol for 1,4-disubstituted DKPs using a biphasic setup to avoid thermal degradation, including checks for effective phase separation and purification methods, and a protocol for SPPS for Proline-containing peptides to avoid traceless DKP cleavage. I'm focusing on the practical steps and validation checkpoints.

Refining the Resin-Bound Approach

I'm now focusing on a resin-based strategy to make sure the peptides on the resin do not form unwanted DKPs. It's a key strategy to ensure good yield with the resin-bound peptide. I've been detailing steps to mitigate the risks. I will cover the use of 2-CTC resin, controlled deprotection, and immediate coupling to avoid cyclization. Also, I will include a validation checkpoint to confirm dipeptide presence.

Finalizing the SPPS Workflow

I'm finalizing the SPPS workflow diagram and detailing strategies to minimize DKP formation, which includes limiting exposure of the resin-bound peptide to deprotection agents and exploring alternative protecting groups. I'm focusing on minimizing any degradation and unwanted side reactions. I'm prioritizing strategies for dipeptide cyclization and the resin-based peptide.

Refining the Workflow

I'm now revising the SPPS workflow, emphasizing resin-based strategies to prevent unwanted DKP formation. This involves detailing steps like rapid coupling after deprotection, choosing appropriate protecting groups, and using 2-CTC resin to ensure successful yields. A validation checkpoint will be included.

Finalizing the SPPS Workflow

I'm now revising the SPPS workflow, focusing on the resin-based approach to prevent unwanted DKP formation, particularly rapid coupling, appropriate protecting groups, and using 2-CTC resin to ensure yield, with a validation checkpoint. I have incorporated these refinements to the DOT diagram.

Welcome to the Technical Support Center for Piperazine-2,5-dione (DKP) synthesis. Diketopiperazines are conformationally constrained, nearly planar heterocyclic scaffolds with immense utility in medicinal chemistry and drug development. However, their synthesis—whether targeted as a pharmacophore or encountered as an unwanted byproduct in Solid-Phase Peptide Synthesis (SPPS)—presents significant thermodynamic and kinetic challenges.

This guide provides researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to control DKP cyclization, prevent epimerization, and maximize yield.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: How do I prevent epimerization during the targeted cyclization of dipeptides? A1: Epimerization at the chiral centers of 2,5-DKPs is historically problematic under basic, acidic, and prolonged thermal conditions [1]. The loss of stereochemical integrity occurs because the α-protons become relatively acidic once the constrained ring forms. Causality & Solution: To suppress epimerization, shift to milder bases and strictly control the pH. Cyclization using N,N-diisopropylethylamine (DIEA) in DMF at a maintained pH of 8 has been shown to successfully drive cyclization with the lowest percentage of C-terminal epimerization [3]. Alternatively, for N-arylated DKPs, utilizing catalytic Copper(I) iodide (CuI) with Cesium Acetate (CsOAc) in DMSO at 90 °C facilitates tandem cyclization without epimerizing the chiral centers, whereas standard Buchwald conditions often lead to severe isomerization [2].

Q2: My cyclization yields are low due to steric hindrance. How can I drive the reaction to completion without degrading the product? A2: Highly substituted or sterically hindered linear precursors (such as Ugi reaction products) often stall during cyclization. Causality & Solution: Microwave-assisted heating in glacial acetic acid (AcOH) provides the necessary activation energy to overcome steric clashes. Interestingly, heating Ugi-derived N-Boc-α-amino acid amides at 180 °C under microwave irradiation not only drives the cyclization but establishes an enolization equilibrium that enriches the product mixture into a single, thermodynamically more stable diastereomer [6]. For symmetric 1,4-disubstituted DKPs, employing Phase-Transfer Catalysis (PTC) with triethylbenzylammonium chloride (TEBA) in a biphasic CH₂Cl₂/NaOH system at room temperature yields up to 90% product by enhancing the nucleophilicity of the amide nitrogen without requiring harsh heat [5].

Q3: I am synthesizing a proline-rich peptide via SPPS, and I'm losing my sequence to "traceless" DKP cleavage. How do I stop this? A3: Unwanted DKP formation is a notorious side reaction in SPPS, particularly when Proline or Glycine is at the C-terminal penultimate position (the second amino acid coupled to the resin) [4]. Causality & Solution: Proline enforces a cis-peptide bond configuration, perfectly aligning the deprotected N-terminal amine to nucleophilically attack the resin-ester linkage, cleaving the dipeptide as a DKP [4]. To prevent this:

  • Minimize Base Exposure: Use a "fast" Fmoc deprotection protocol (e.g., short 3-minute cycles) to reduce the time the free amine spends in a highly nucleophilic state [4].

  • Steric Shielding: Substitute the standard Fmoc group with a Trityl (Trt) protecting group on the second amino acid. The bulky Trt group provides immense steric hindrance and is removed under mild acidic conditions (1% TFA), bypassing the base-catalyzed aminolysis entirely [4].

Section 2: Quantitative Optimization Matrix

To facilitate rapid decision-making, the following table summarizes optimal reaction conditions based on specific synthetic goals.

Synthetic GoalPrecursor TypeOptimal Reagents / SolventsTemp / TimeYieldEpimerization Risk
Stereoretentive Cyclization Linear DipeptidesPyBOP, HOAt, DIEA (pH 8) in DMFRoom Temp, 3 h>85%Very Low
Tandem Cyclization / N-Arylation Halogenated Dipeptides1 equiv CuI, 2.5 equiv CsOAc in DMSO90 °C, 12 h77%Low (if CuI is stoichiometric)
Diastereoselective Cyclization Ugi Reaction ProductsGlacial Acetic Acid (Microwave)180 °C, 10-90 min65-80%High (Equilibrates to single diastereomer)
Symmetric 1,4-Disubstituted DKPs N-chloroacetamidesTEBA (PTC), CH₂Cl₂ / aq. NaOHRoom Temp, 48 hUp to 90%N/A (Meso/Racemic mixtures)
SPPS DKP Prevention Fmoc-Xaa-Pro-Resin20% Piperidine (Fast flow) or Trt-XaaRoom Temp, <5 minHigh (Peptide)N/A

Section 3: Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in checkpoints ensure that structural integrity is maintained throughout the workflow.

Protocol A: Microwave-Assisted Diastereoselective Cyclization [6]

Objective: Synthesize diastereomerically pure piperazine-2,5-diones from Ugi reaction products.

  • Preparation: Dissolve the deprotected Ugi product (0.5 mmol) in 3 mL of glacial acetic acid in a microwave-safe vial.

  • Irradiation: Seal the vial and heat in a microwave reactor at 180 °C for 15 minutes.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture. Confirm the disappearance of the linear precursor mass and the appearance of the [M+H]⁺ corresponding to the cyclized DKP.

  • Equilibration: If multiple diastereomers are observed in LC-MS/NMR, subject the mixture to an additional 60 minutes of heating at 180 °C to drive the enolization equilibrium toward the single, more stable diastereomer.

  • Isolation: Evaporate the acetic acid under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify via flash chromatography.

Protocol B: Phase-Transfer Catalyzed (PTC) Cyclization [5]

Objective: Mild synthesis of 1,4-disubstituted DKPs avoiding thermal degradation.

  • Biphasic Setup: Dissolve the N-substituted chloroacetamide (1.0 mmol) in 10 mL of CH₂Cl₂.

  • Catalysis: Add 10 wt% of triethylbenzylammonium chloride (TEBA) to the organic layer.

  • Reaction: Add 10 mL of an aqueous alkaline solution (e.g., 2M NaOH). Stir vigorously at room temperature for 48 hours.

  • Validation Checkpoint 1 (Phase Separation): The reaction relies on effective phase mixing. Ensure the emulsion is sustained during stirring; if layers separate too quickly, increase the stirring RPM.

  • Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the resulting solid by silica gel chromatography (cyclohexane/ethyl acetate 2:1).

Protocol C: SPPS Modification for Proline-Containing Peptides [4]

Objective: Prevent "traceless" DKP cleavage when synthesizing sequences with a C-terminal Proline.

  • Resin Loading: Load the first amino acid (e.g., Proline) onto a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, rather than a standard Wang resin.

  • Coupling Aa2: Couple the second amino acid using standard HBTU/DIEA chemistry.

  • Modified Deprotection: Instead of standard 20% piperidine for 20 minutes, treat the resin with 20% piperidine in DMF for exactly 3 minutes. Drain immediately.

  • Validation Checkpoint 1 (Resin Cleavage Test): Perform a micro-cleavage on a few resin beads. Analyze via LC-MS to ensure the dipeptide mass is present and has not cyclized and washed away in the filtrate.

  • Immediate Coupling: Immediately add the pre-activated third amino acid to quench any remaining free amine and lock the sequence, preventing cyclization.

Section 4: Visual Workflows

SPPS_DKP Start Dipeptide on Resin (e.g., Fmoc-Xaa-Pro-Resin) Deprotect Fmoc Deprotection Phase Start->Deprotect Standard Standard 20% Piperidine (>15 min exposure) Deprotect->Standard Optimized Optimized: <3 min Exposure or Trt Protection Deprotect->Optimized Risk High Risk of DKP Intramolecular Cleavage DKP Unwanted DKP Formation + Truncated Peptide Loss Risk->DKP Standard->Risk Success Successful Chain Elongation Optimized->Success

Workflow for mitigating unwanted DKP formation during Solid-Phase Peptide Synthesis.

DKP_Synthesis Precursor Linear Precursor (Dipeptide / Ugi Product) Condition1 Microwave in AcOH (180°C) Precursor->Condition1 Condition2 Phase-Transfer Catalysis (TEBA, CH2Cl2/NaOH) Precursor->Condition2 Condition3 CuI-Mediated / CsOAc (DMSO, 90°C) Precursor->Condition3 Result1 Diastereomerically Pure DKP (Thermodynamic Control) Condition1->Result1 Result2 1,4-Disubstituted DKP (High Yield, Mild Conditions) Condition2->Result2 Result3 Annulated DKP (Tandem N-Arylation) Condition3->Result3

Optimization pathways for targeted piperazine-2,5-dione synthesis based on precursor type.

References

  • 2,5-Diketopiperazine - Wikipedia. Source: wikipedia.org.
  • Annulated Diketopiperazines from Dipeptides or Schöllkopf Reagents via Tandem Cyclization-Intramolecular N-Arylation. Source: nih.gov.
  • Epimerisation in Peptide Synthesis. Source: nih.gov.
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Source: peptidechemistry.org.
  • Phase transfer catalysis for a facile one-step diketopiperazine synthesis. Source: ucd.ie.
  • A Convenient Preparation of Diastereomerically Pure, Diversely Substituted Piperazine-2,5-diones from N-Protected α-Amino Acids. Source: griffith.edu.au.

Troubleshooting diastereoselective alkylation of piperazinediones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of the diastereoselective alkylation of 2,5-diketopiperazines (DKPs).

DKPs are privileged chiral scaffolds used extensively in the synthesis of non-natural amino acids and complex alkaloids. However, the alkylation of DKP enolates is notoriously sensitive to reaction conditions. A failure to control the physical chemistry of the enolate—specifically its aggregation state, counterion effects, and facial shielding—will inevitably lead to epimerization, poor diastereomeric ratios (dr), or undesired regioselectivity.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your asymmetric alkylations succeed.

I. Mechanistic Workflow & Logic

The stereochemical outcome of a DKP alkylation relies entirely on substrate-induced control. When a chiral DKP is deprotonated, the resulting planar enolate must be shielded on one face by an adjacent, sterically demanding substituent (e.g., an isopropyl or benzyl group at C6). This forces the incoming electrophile to approach from the opposite, less hindered face, establishing a new stereocenter at C3 with high diastereoselectivity [1].

G A Chiral DKP Substrate (e.g., C6-Substituted) B Cool to -78°C in THF Add Base (e.g., LiHMDS) A->B Preparation C DKP Mono-Enolate (Kinetic Control) B->C Deprotonation D Add Electrophile (R-X) (Face-Selective Attack) C->D Alkylation E Low-Temp Quench (AcOH at -78°C) D->E Trapping F Diastereomerically Enriched Alkyl-DKP E->F Workup

Workflow for the diastereoselective alkylation of diketopiperazines (DKPs).

II. Troubleshooting Guide & FAQs

Q1: Why is my diastereomeric ratio (dr) consistently low (< 3:1) after alkylation? Cause: Low dr typically stems from a failure to maintain strict kinetic control. If the enolate is allowed to equilibrate (e.g., by warming the reaction above -78 °C before the electrophile is fully consumed), thermodynamic mixtures arise. Furthermore, if the directing group on the DKP ring lacks sufficient steric bulk (e.g., a simple methyl group), facial discrimination is inherently poor. Solution: Ensure the internal reaction temperature strictly remains at or below -78 °C. If substrate control is insufficient, consider utilizing a bulkier chiral auxiliary or directing group [2]. Crucially, quench the reaction at -78 °C with a proton source (like acetic acid) before removing the cooling bath. Allowing an unquenched reaction to warm invites proton exchange and epimerization.

Q2: I am observing significant amounts of dialkylated product. How can I restrict the reaction to monoalkylation? Cause: Dialkylation is an artifact of enolate equilibration. The monoalkylated product is often more sterically hindered, but its remaining alpha-proton can be surprisingly acidic. If excess base is present, or if the unreacted DKP enolate acts as a base to deprotonate the newly formed monoalkylated product, dialkylation occurs. Solution: Strictly control your base stoichiometry to 0.95–1.05 equivalents. For highly prone substrates, utilize an inverse addition protocol : add the pre-formed DKP enolate dropwise to a solution containing an excess of the electrophile at -78 °C. This keeps the enolate concentration artificially low relative to the electrophile, favoring rapid trapping over intermolecular proton exchange.

Q3: The conversion is extremely low, and I recover mostly starting material. Should I heat the reaction? Cause: Do not heat the reaction, as this will destroy your diastereoselectivity. Poor conversion usually indicates incomplete enolate formation or severe aggregation of the lithium enolate (forming unreactive hexamers or tetramers in solution). Solution: First, ensure your base is fresh. If using LiHMDS, switch to LDA, which is a stronger, less sterically hindered base capable of faster deprotonation. If aggregation is the root cause, introduce anhydrous Lithium Chloride (LiCl) (3.0 equivalents) during enolate formation. LiCl acts as a Lewis basic additive that breaks up enolate aggregates into highly reactive monomers/dimers without promoting O-alkylation.

Q4: My reaction yields a complex mixture, and NMR suggests O-alkylation instead of the desired C-alkylation. Why? Cause: Diketopiperazine enolates are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the use of highly polar, aprotic solvents (like HMPA or DMPU) increases the charge density on the enolate oxygen, promoting O-alkylation. Additionally, "hard" electrophiles (e.g., methyl triflate, dimethyl sulfate) strongly favor reaction at the "hard" oxygen center. Solution: Switch to "softer" electrophiles (e.g., alkyl iodides or bromides). Remove polar additives like HMPA and conduct the reaction in strictly anhydrous THF to maintain a tight lithium-enolate ion pair, which shields the oxygen and forces C-alkylation.

III. Diagnostic Matrix: Reaction Parameter Optimization

To facilitate rapid troubleshooting, the following table summarizes the quantitative causality between reaction parameters and stereochemical/regiochemical outcomes based on established literature [3][4].

Base (Eq.)Solvent SystemAdditiveElectrophile TypePredominant OutcomeCausality / Physical Rationale
LiHMDS (1.05) THFNoneR-I (Soft)High C-Alkylation, High dr Tight ion pair maintains oxygen shielding; face-selective approach.
LDA (1.05) THFLiCl (3.0 eq)R-Br (Soft)High Yield, High dr LiCl breaks enolate aggregates, increasing nucleophilicity at -78 °C.
KHMDS (1.05) THF / HMPAHMPAR-OTf (Hard)High O-Alkylation Loose ion pair and hard-hard interactions favor oxygen attack.
LiHMDS (2.50) THFNoneR-I (Excess)Dialkylation (Poor dr) Excess base deprotonates the mono-alkylated product, causing equilibration.
LiHMDS (1.05) THFNoneR-I (Soft)Epimerization If quenched at Room Temp: Warming allows reversible proton exchange.

IV. Stereochemical Control Mechanism

Understanding the spatial arrangement of the enolate is critical for predicting the stereochemical outcome. The diagram below illustrates how electrophile-nucleophile interactions are guided by steric shielding.

G Enolate Planar DKP Enolate (C3=C, C6=Chiral Center) Shielding Bulky Group at C6 (e.g., Isopropyl/Benzyl) Enolate->Shielding features BottomFace Bottom Face Open (Electrophile Approach) Enolate->BottomFace Directs R-X to TopFace Top Face Blocked (Steric Hindrance) Shielding->TopFace Induces Product Anti-Alkylated DKP (High dr) TopFace->Product Minor/No Reaction BottomFace->Product Stereoselective Bond Formation

Substrate-controlled diastereoselective alkylation via steric shielding of the enolate face.

V. Self-Validating Experimental Protocol

This step-by-step methodology is engineered to be self-validating. By incorporating a low-temperature quench and strict stoichiometric controls, the protocol inherently prevents the most common modes of failure (epimerization and dialkylation).

Standard Protocol for Diastereoselective Monoalkylation of a Chiral DKP

  • Apparatus Preparation (Crucial for eliminating moisture-induced quenching):

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum.

    • Backfill with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

  • Substrate Dissolution:

    • Dissolve the chiral DKP substrate (1.0 mmol) in anhydrous, inhibitor-free THF (10 mL).

    • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

  • Kinetically Controlled Enolate Formation:

    • Using a gas-tight syringe, add LiHMDS (1.0 M in THF, 1.05 mL, 1.05 mmol) dropwise over 10 minutes, allowing the solution to run down the chilled inner wall of the flask.

    • Self-Validation Check: Stir at -78 °C for 45 minutes. The slight excess (0.05 eq) ensures complete deprotonation without providing enough basicity to trigger dialkylation later.

  • Electrophile Trapping:

    • Add the alkyl halide (1.5 mmol, freshly distilled or passed through a plug of basic alumina to remove HX impurities) dropwise. If the electrophile is a solid, dissolve it in a minimum volume (1-2 mL) of anhydrous THF prior to addition.

    • Stir the reaction strictly at -78 °C for 2 to 4 hours.

  • Low-Temperature Quench (Prevents Epimerization):

    • Critical Step: While the flask is still submerged in the -78 °C bath, quench the reaction by adding a solution of glacial acetic acid (2.0 mmol) in THF (1 mL).

    • Stir for 5 minutes at -78 °C to ensure all unreacted enolate is protonated before any thermal energy is introduced.

  • Workup & Isolation:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Partition the mixture between Ethyl Acetate (20 mL) and saturated aqueous NH₄Cl (20 mL).

    • Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the crude dr via ¹H NMR before proceeding to chromatographic purification.

VI. References

  • Orena, M., Porzi, G., Sandri, S. (1992). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 57(24), 6532-6538. URL:[Link]

  • Williams, R. F., Peterson, P. W., Gilbertson, R. D., Schmidt, J. G., Strauss, C. E. (2021). Controlled cyclization of peptoids to form chiral diketopiperazines. US Patent 11,084,794. URL:[Link]

  • Ding, K., et al. (2019). Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society, 141(22), 8777–8782. URL:[Link]

  • McIntosh, J. M., Leavitt, R. K., Mishra, P., Cassidy, K. C., Drake, J. E., Chadha, R. (1992). Diastereoselective alkylation guided by electrophile-nucleophile pi-interactions. The Journal of Organic Chemistry, 57(10), 2856-2861. URL:[Link]

Technical Support Center: Synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this chiral diketopiperazine. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

FAQ: Foundational Concepts in the Synthesis

This section addresses high-level questions regarding the synthesis to provide a solid foundation before diving into specific troubleshooting.

Q1: What is the standard synthetic approach for (S)-1-Benzyl-3-methylpiperazine-2,5-dione?

A1: The most prevalent and logical method is a two-step sequence involving the formation of a linear dipeptide followed by an intramolecular cyclization. The synthesis begins with the coupling of N-benzylglycine and an ester of (S)-alanine (e.g., methyl or ethyl ester) to form the linear dipeptide precursor. This intermediate is then induced to cyclize, typically by heating, which results in the formation of the six-membered diketopiperazine ring via an intramolecular aminolysis reaction.[1][2]

Synthesis_Pathway Ala (S)-Alanine Methyl Ester Dipeptide Linear Dipeptide Precursor (N-(N-benzylglycyl)-(S)-alanine methyl ester) Ala->Dipeptide NBG N-Benzylglycine NBG->Dipeptide Peptide Coupling (e.g., DCC, HATU) DKP (S)-1-Benzyl-3-methylpiperazine-2,5-dione Dipeptide->DKP Intramolecular Cyclization (Heat, High Dilution)

Caption: General synthetic route for (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Q2: Why is controlling stereochemistry so critical in this synthesis?

A2: The biological activity of chiral molecules like (S)-1-Benzyl-3-methylpiperazine-2,5-dione is often highly dependent on their stereochemistry. The (S)-configuration at the C-3 position, derived from (S)-alanine, is crucial. However, the alpha-proton at this position is susceptible to abstraction under basic or harsh thermal conditions, leading to epimerization. This results in the formation of the unwanted (R)-diastereomer, which can be difficult to separate and may have different pharmacological properties, compromising the efficacy and safety of the final compound.[1][3][4]

Q3: What are the most important process parameters to control?

A3: Several parameters are critical for a successful synthesis with high purity:

  • Temperature: Excessive heat during both the coupling and cyclization steps can accelerate epimerization and other side reactions.[4]

  • Base Concentration: The use of strong or excess base, particularly during peptide coupling or base-catalyzed cyclization, is a primary driver of racemization.[4]

  • Reaction Concentration (Cyclization): The final cyclization step must be performed under high-dilution conditions. This kinetically favors the desired intramolecular reaction over intermolecular reactions, which lead to the formation of linear or cyclic oligomers.[5][6]

  • Moisture Control: Water can hydrolyze the activated ester in the coupling step or the ester of the linear dipeptide, impeding cyclization and introducing impurities.

Troubleshooting Guide: Common Impurities & Mitigation Strategies

This guide addresses specific impurities observed during synthesis, detailing their causes and providing actionable solutions.

Issue 1: My final product is contaminated with the diastereomeric impurity, (R)-1-Benzyl-3-methylpiperazine-2,5-dione.

  • Symptom: You observe a second, closely eluting peak in your chiral HPLC analysis or peak splitting in your ¹H NMR spectrum when using a chiral solvating agent.

  • Probable Cause: This impurity arises from the epimerization of the chiral center at the C-3 position (originating from (S)-alanine). This loss of stereochemical integrity is most often caused by:

    • Harsh Peptide Coupling Conditions: Over-activation of the carboxylic acid or the use of excessive base during the formation of the linear dipeptide can lead to racemization.

    • Base-Catalyzed or High-Temperature Cyclization: The cyclization step is another critical point where epimerization can occur, especially if catalyzed by a base or run at excessively high temperatures for prolonged periods.[4]

  • Solution & Mitigation:

    • Optimize Coupling: Employ coupling reagents known for low racemization, such as HATU or COMU, and use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts.

    • Control Cyclization Conditions: Favor thermal cyclization over base-catalyzed methods where possible. If a base is necessary, use a weak, non-nucleophilic base. Carefully optimize the temperature and reaction time to be sufficient for cyclization without causing significant epimerization.

    • Analytical Monitoring: Implement in-process chiral HPLC analysis to monitor the diastereomeric ratio at each step.

Issue 2: The linear dipeptide precursor is a major impurity in my product.

  • Symptom: LC-MS analysis shows a significant peak with the mass corresponding to the open-chain N-(N-benzylglycyl)-(S)-alanine ester.

  • Probable Cause: This is a clear indication of incomplete intramolecular cyclization. Potential causes include:

    • Insufficient Reaction Time or Temperature: The cyclization reaction may not have reached completion.

    • Hydrolysis: The presence of water may have hydrolyzed the C-terminal ester of the dipeptide to a carboxylic acid, which is significantly less reactive towards cyclization under thermal conditions.

    • Steric Hindrance: While less common for this specific molecule, conformational constraints can sometimes disfavor the cis-amide bond conformation required for ring closure.

  • Solution & Mitigation:

    • Optimize Cyclization: Systematically increase the reaction time and/or temperature, monitoring for both product formation and the onset of epimerization.

    • Ensure Anhydrous Conditions: Use dry solvents and reagents for both the coupling and cyclization steps to prevent hydrolysis of the ester.

    • Purification: The linear dipeptide can typically be separated from the desired cyclic product using column chromatography due to the difference in polarity (the free amine and ester make the linear precursor more polar).

Issue 3: I'm observing high molecular weight species and baseline issues in my chromatogram.

  • Symptom: Your LC-MS data shows ions corresponding to dimers or trimers of the intended product, or your HPLC chromatogram has a messy baseline and broad, poorly defined peaks.

  • Probable Cause: This points to intermolecular side reactions (oligomerization) competing with the desired intramolecular cyclization.[5] At high concentrations, a molecule of the linear dipeptide is more likely to react with another molecule (intermolecular) rather than with itself (intramolecular).

  • Solution & Mitigation:

    • Apply High-Dilution Principle: The cyclization step must be conducted at a very low concentration (typically 0.01-0.05 M). This can be practically achieved by the slow addition of the linear dipeptide solution to a large volume of heated, refluxing solvent. This ensures that the concentration of the reactive intermediate is always kept low, favoring the intramolecular pathway.[6]

Impurity_Formation cluster_0 Desired Pathway cluster_1 Side Reactions Dipeptide Linear Dipeptide DKP (S)-DKP Product Dipeptide->DKP Intramolecular Cyclization R_DKP (R)-DKP (Epimerization) Oligomer Oligomers Dipeptide2 Linear Dipeptide Dipeptide2->R_DKP Base / Heat Dipeptide2->Oligomer Intermolecular Reaction (High Concentration)

Caption: Competing reaction pathways during the synthesis.

Summary of Common Impurities
Impurity NameStructure / DescriptionProbable CauseRecommended Analytical MethodMitigation Strategy
(R)-1-Benzyl-3-methylpiperazine-2,5-dione Diastereomer of the final productEpimerization of the C-3 chiral center due to excess base or heat.[4]Chiral HPLC, NMR with chiral solvating agentUse mild coupling reagents, avoid strong bases, minimize reaction temperature and time.
Linear Dipeptide Precursor N-(N-benzylglycyl)-(S)-alanine esterIncomplete cyclization; insufficient heat/time or hydrolysis of the ester.LC-MS, HPLC-UVOptimize cyclization conditions (time, temp); ensure anhydrous conditions; purify via chromatography.
Oligomers/Polymers Linear or cyclic species with MW = 2x, 3x, etc. of the productIntermolecular reactions competing with intramolecular cyclization.[5][6]LC-MS, GPCConduct cyclization under high-dilution conditions.
N-Benzylglycine Starting materialIncomplete peptide coupling reaction.LC-MS, HPLC-UVOptimize coupling stoichiometry and reaction time; purify intermediate or final product.
(S)-Alanine Ester Starting materialIncomplete peptide coupling reaction.LC-MS, HPLC-UVOptimize coupling stoichiometry and reaction time; purify intermediate or final product.
Recommended Analytical Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

  • Objective: To quantify the target compound and separate it from starting materials and the more polar linear dipeptide impurity.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Expected Elution Order: Linear Dipeptide -> (S)-1-Benzyl-3-methylpiperazine-2,5-dione -> N-Benzylglycine (may vary).

Protocol 2: Chiral Purity Analysis

  • Objective: To separate and quantify the (S)- and (R)-diastereomers.

  • Column: Chiral stationary phase column (e.g., Chiralpak IC or similar cellulose-based column).

  • Mobile Phase: Isocratic mixture of Hexane/Ethanol or similar normal-phase solvents. A typical starting point is 80:20 Hexane:IPA.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 220 nm

  • Note: Method development is crucial. The specific mobile phase composition will need to be optimized for the chosen column to achieve baseline separation.

Troubleshooting_Workflow Start Crude Product Analysis (LC-MS, Chiral HPLC) Diastereomer Diastereomeric Purity < 99%? Start->Diastereomer Linear_Peptide Linear Peptide > 1%? Diastereomer->Linear_Peptide No Optimize_Coupling Optimize Coupling/ Cyclization Conditions (↓ Temp, ↓ Base) Diastereomer->Optimize_Coupling Yes Oligomers Oligomers Detected? Linear_Peptide->Oligomers No Optimize_Cyclization Optimize Cyclization (↑ Time/Temp) Ensure Anhydrous Linear_Peptide->Optimize_Cyclization Yes High_Dilution Implement High Dilution for Cyclization Oligomers->High_Dilution Yes Purify Final Purification (Chromatography/ Recrystallization) Oligomers->Purify No Optimize_Coupling->Start Optimize_Cyclization->Start High_Dilution->Start

Sources

Technical Support Center: Analytical Method Development for (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This resource is engineered for researchers, analytical chemists, and drug development professionals working with (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4). This chiral diketopiperazine (DKP) is frequently investigated for its antiproliferative properties and as a chiral solvating agent[3]. Developing robust analytical methods for this compound requires a dual-pathway approach: normal-phase chromatography for enantiomeric excess (ee%) and reversed-phase LC-MS for chemical purity.

Analytical Workflow Architecture

MethodDev cluster_chiral Enantiomeric Purity (ee%) cluster_achiral Chemical Purity & Identity Start Sample: (S)-1-Benzyl-3-methylpiperazine-2,5-dione ChiralCol Normal-Phase HPLC DAICEL CHIRALCEL AD-H Start->ChiralCol AchiralCol Reversed-Phase UHPLC Sub-2 µm C18 Column Start->AchiralCol ChiralMP Hexane:IPA (90:10) Isocratic Elution ChiralCol->ChiralMP ChiralRes Resolution of (S) and (R) Enantiomers ChiralMP->ChiralRes AchiralMP H2O:ACN + 0.1% FA Gradient Elution AchiralCol->AchiralMP AchiralRes ESI+ MS Detection [M+H]+ m/z 219.1 AchiralMP->AchiralRes

Fig 1: Dual-pathway analytical workflow for chemical and enantiomeric characterization of the DKP.

Troubleshooting Guides & FAQs

Section 1: Chiral Separation & Enantiomeric Purity

Q: Why do I observe peak tailing and poor resolution of the (R) and (S) enantiomers on a standard C18 column? A: Enantiomers possess identical physicochemical properties in an achiral environment, making them inseparable on a standard reversed-phase column. To resolve the (S) and (R) enantiomers of 1-Benzyl-3-methylpiperazine-2,5-dione, a Chiral Stationary Phase (CSP) is required. We recommend an amylose-based CSP, such as the DAICEL CHIRALCEL® AD-H. Causality: The diketopiperazine core provides critical hydrogen-bond acceptor/donor sites (C=O and NH), while the benzyl group engages in π-π interactions with the carbamate-derivatized amylose backbone, establishing the transient diastereomeric complexes necessary for chiral discrimination[1].

Q: My chiral baseline is drifting, and retention times are shifting between runs. How can I fix this? A: Baseline drift in normal-phase chiral chromatography is typically caused by moisture absorption in the mobile phase or incomplete column equilibration. Self-Validating Protocol: Always flush the column with at least 20 column volumes (CV) of the exact mobile phase blend (e.g., 10% 2-propanol in n-hexane). To validate equilibration, inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) followed by a known racemic standard. If the retention time of the first enantiomer varies by >0.1 min across three consecutive injections, the system is not fully equilibrated.

Section 2: Achiral LC-MS & Chemical Purity

Q: What is the recommended LC-MS approach for determining the chemical purity of this compound? A: A reversed-phase UHPLC method coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is optimal. The diketopiperazine structure readily ionizes in positive ESI mode. Using a gradient of Water and Acetonitrile (both modified with 0.1% Formic Acid) ensures protonation of the amide nitrogens, yielding a strong [M+H]+ molecular ion at m/z 219.1.

Q: I am seeing a split peak for the main analyte in my LC-UV chromatogram. Is this degradation? A: A split peak for a single pure compound often indicates a solvent effect rather than degradation. If your sample is dissolved in 100% strong solvent (e.g., pure Acetonitrile or DMSO, which are often used for solvating diketopiperazines[2]) and injected into a highly aqueous mobile phase at the start of the gradient, the analyte precipitates or travels at different velocities before focusing on the column head. Solution: Dilute the final sample injection solution in the initial mobile phase conditions (e.g., 5% ACN in Water) to ensure uniform column focusing.

Quantitative Data Summaries

Table 1: Chromatographic Parameters Summary
ParameterChiral HPLC (Enantiomeric Purity)Achiral UHPLC-MS (Chemical Purity)
Column DAICEL CHIRALCEL AD-H (250 x 4.6 mm, 5 µm)ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase Isocratic: 90% n-Hexane / 10% IsopropanolGradient: Water / Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 210 nmUV at 210 nm / ESI+ MS (m/z 219.1)
Column Temp 25 °C40 °C
Injection Vol 10 µL2 µL
Table 2: System Suitability Acceptance Criteria
MetricAcceptance CriterionCausality / Rationale
Chiral Resolution (Rs) > 1.5Ensures baseline separation of (R) and (S) enantiomers for accurate ee% calculation.
Retention Time %RSD < 1.0% (n=5)Validates column equilibration and mobile phase consistency.
Tailing Factor (Tf) 0.8 - 1.5Prevents integration errors; indicates absence of secondary interactions with silanols.
S/N Ratio (LOD) > 10:1Guarantees reliable detection of low-level synthesis impurities or the minor enantiomer.

Step-by-Step Methodologies

Protocol 1: Enantiomeric Excess (ee%) Determination via Chiral HPLC
  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade isopropanol. Degas via ultrasonication for 10 minutes.

    • Self-Validation: Run a blank gradient to ensure no baseline perturbations occur, confirming solvent miscibility and purity.

  • System Equilibration: Install the DAICEL CHIRALCEL AD-H column. Purge the system with the mobile phase at 0.5 mL/min for 30 minutes, then increase to 1.0 mL/min for an additional 30 minutes. Monitor the UV baseline at 210 nm until drift is < 1 mAU/hr.

  • Sample Preparation: Weigh 5.0 mg of (S)-1-Benzyl-3-methylpiperazine-2,5-dione and dissolve in 1.0 mL of isopropanol (stock solution). Dilute 100 µL of the stock with 900 µL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject a racemic standard of 1-Benzyl-3-methylpiperazine-2,5-dione. Confirm that the resolution (Rs) between the (R) and (S) peaks is > 1.5.

  • Sample Analysis: Inject 10 µL of the prepared sample. Calculate the enantiomeric excess using the formula: ee% = [(Area S - Area R) / (Area S + Area R)] × 100.

Protocol 2: Chemical Purity Profiling via UHPLC-MS
  • Mobile Phase Preparation:

    • Solvent A: 1000 mL LC-MS grade Water + 1.0 mL Formic Acid.

    • Solvent B: 1000 mL LC-MS grade Acetonitrile + 1.0 mL Formic Acid.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol. Dilute 1:10 in Solvent A to match the initial gradient conditions, strictly preventing solvent-induced peak splitting.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

  • MS Tuning & Acquisition: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C. Extract the ion chromatogram (EIC) for m/z 219.1 to quantify the main peak and scan from m/z 100-1000 to identify any synthesis impurities or degradation products.

References

  • Development of a Route to Chiral Epidithiodioxopiperazine Moieties and Application to the Asymmetric Synthesis of (+) - Rsc.org.
  • (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters | Request PDF - ResearchGate.
  • (PDF) Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia - ResearchGate.

Improving the chiral purity of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Achieving High Chiral Purity

Welcome to the technical support center for (S)-1-Benzyl-3-methylpiperazine-2,5-dione. This resource is designed for researchers, chemists, and drug development professionals who are working with this chiral building block and facing challenges in achieving the desired enantiomeric excess (e.e.). This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis and purification of (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Q1: What is the most common chiral impurity I should expect?

The primary chiral impurity is the (R)-1-Benzyl-3-methylpiperazine-2,5-dione, which is the C3 epimer of your target molecule. Diketopiperazines (DKPs) like this one have an acidic proton on the α-carbon (C3) adjacent to the carbonyl group. This proton can be abstracted under non-optimal pH conditions (especially basic), leading to the formation of a planar enolate intermediate, which can then be re-protonated from either face, causing racemization.[1][2]

Q2: How can I accurately measure the chiral purity or enantiomeric excess (e.e.) of my sample?

The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are particularly effective for separating enantiomers of piperazine derivatives.[3][4] Standard Reversed-Phase HPLC on a C18 column or normal-phase chromatography on silica gel will not separate the (S) and (R) enantiomers.

Q3: My crude product has low e.e. right after synthesis. What is the likely cause?

Low e.e. in the crude product typically points to epimerization during the final cyclization step. This is often caused by using too strong a base, elevated temperatures, or prolonged reaction times during the formation of the diketopiperazine ring.[1][5] The starting materials, particularly the L-alanine derivative, should also be checked for their own chiral purity.

Q4: Can I improve the chiral purity with a standard silica gel flash column?

No. Enantiomers have identical physical properties (polarity, solubility, etc.) in an achiral environment. Therefore, they will co-elute during standard achiral chromatography. A specialized chiral separation technique is required.

Q5: My chiral purity is decreasing during the aqueous work-up. How can I prevent this?

This is a classic sign of base-induced epimerization. If your work-up involves a basic wash (e.g., with sodium bicarbonate or carbonate solution) to remove acidic byproducts, you are creating conditions ripe for racemization. It is critical to maintain a neutral or slightly acidic pH and to minimize the time the compound spends in aqueous basic solutions.

Part 2: Troubleshooting Guide: Resolving Low Chiral Purity

This section provides a deeper, problem-solution approach for when the FAQs are not enough. We explore the root causes of chiral impurity and provide detailed protocols for mitigation and purification.

Problem: The enantiomeric excess (e.e.) of the final product is below the required specification.

This is the most common issue. The solution involves a systematic approach, starting from the synthesis and moving through purification.

G cluster_synthesis Synthesis & Work-up cluster_analysis Analysis cluster_purification Purification Start Crude Product with Low e.e. CheckSM 1. Verify Starting Material Purity (L-Alanine derivative) Start->CheckSM OptiSynth 2. Optimize Cyclization Conditions (Base, Temp, Time) CheckSM->OptiSynth OptiWorkup 3. Optimize Work-up (Control pH) OptiSynth->OptiWorkup Analysis 4. Analytical Chiral HPLC (Assess e.e.) OptiWorkup->Analysis Decision e.e. meets spec? Analysis->Decision PrepHPLC 5a. Preparative Chiral HPLC Decision->PrepHPLC No Crystallization 5b. Diastereoselective Crystallization / CIAT Decision->Crystallization No End Final Product >99% e.e. Decision->End Yes PrepHPLC->Analysis Analyze Fractions Crystallization->Analysis Analyze Crystals

Figure 1. Systematic workflow for troubleshooting and improving the chiral purity of (S)-1-Benzyl-3-methylpiperazine-2,5-dione.
Root Cause 1: Epimerization During Synthesis

The alpha-proton at the C3 position (from the alanine moiety) is susceptible to abstraction by a base, leading to a loss of stereochemical integrity.

Figure 2. Base-catalyzed epimerization at C3 via a planar enolate intermediate, leading to racemization.
  • Choice of Base: Avoid strong bases like alkoxides or hydroxides for the cyclization step. If a base is necessary, use a milder, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. In many thermal cyclizations from dipeptide esters, a weak acid catalyst like acetic acid is preferred.[6]

  • Temperature Control: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. High temperatures provide the activation energy needed to overcome the barrier for proton abstraction and epimerization.

  • Reaction Time: Monitor the reaction closely (e.g., by LC-MS) and stop it as soon as the starting material is consumed. Prolonged exposure to reaction conditions increases the risk of epimerization.

Root Cause 2: Sub-optimal Chiral Purification Method

If the synthesis inherently produces an enantiomeric mixture, a robust chiral purification method is essential.

This is the most direct and often most effective method for obtaining high-purity enantiomers. It involves scaling up an analytical chiral HPLC method.

Parameter Recommendation for Analytical & Prep Scale-up
Chiral Stationary Phase Immobilized polysaccharide-based CSPs are highly recommended. Start with Chiralpak® IA, IB, or IC.[3][7]
Mobile Phase A typical starting point is a mixture of an alkane (Hexane or Heptane) and an alcohol (Isopropanol or Ethanol). Modifiers like acetonitrile (ACN) or dichloromethane (DCM) can also be used.[3]
Flow Rate Scaled according to the column diameter to maintain linear velocity.
Detection UV detection, typically around 254 nm.

Protocol: Analytical Chiral HPLC Method Development

  • Column Selection: Begin with a Chiralpak® IC column (or similar immobilized cellulose tris(3,5-dichlorophenylcarbamate) phase).

  • Mobile Phase Screening:

    • Start with 80:20 Heptane:Isopropanol.

    • Run a gradient if the initial isocratic run does not yield separation.

    • If separation is poor, switch the alcohol to Ethanol.

  • Optimization: Adjust the isocratic ratio of the mobile phase to achieve a resolution factor (Rs) of >1.5 between the (S) and (R) peaks.

  • Scale-Up: Once the analytical method is optimized, it can be scaled to a preparative column with the same stationary phase, adjusting the flow rate and sample loading accordingly.

For compounds where the chiral center is labile (like this DKP), CIAT can be a powerful and cost-effective technique to obtain a single enantiomer in high yield.[8][9] This process combines the simultaneous crystallization of the desired enantiomer with the in-situ racemization of the undesired enantiomer remaining in solution.

Principle of CIAT:

  • A racemic or enantiomerically-enriched solution of the DKP is prepared in a suitable solvent.

  • A small amount of a mild base is added to facilitate slow epimerization (racemization) in the solution phase.

  • The solution is brought to supersaturation for the desired (S)-enantiomer, which begins to crystallize.

  • As the (S)-enantiomer crystallizes out, the equilibrium in the solution is disturbed. According to Le Châtelier's principle, the (R)-enantiomer in solution will epimerize to the (S)-enantiomer to re-establish equilibrium.

  • This process continues, ideally converting the entire batch into the solid, chirally pure (S)-enantiomer.

Protocol: Exploratory CIAT for (S)-1-Benzyl-3-methylpiperazine-2,5-dione

  • Solvent Screening: Identify a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature (e.g., Ethanol, Isopropanol, Ethyl Acetate, or mixtures).

  • Base Selection: Choose a weak organic base that can catalyze epimerization without causing degradation. Examples include triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts.

  • Procedure: a. Dissolve the enantiomerically-enriched or racemic DKP in the chosen solvent at an elevated temperature (e.g., 50-60°C) to form a saturated solution. b. Add a catalytic amount of the selected base (e.g., 0.05 - 0.1 equivalents). c. Slowly cool the solution to allow for crystallization. Seeding with a few crystals of pure (S)-enantiomer is highly recommended to ensure the correct enantiomer crystallizes. d. Stir the resulting slurry at the final temperature for an extended period (12-48 hours) to allow for the solution-phase epimerization and crystallization to proceed to completion. e. Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. f. Analyze the chiral purity of the crystals and the mother liquor by chiral HPLC.

References

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google P
  • 1-benzylpiperazine - Organic Syntheses Procedure. [Link]

  • (S)- N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters | Request PDF - ResearchGate. [Link]

  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine | The Journal of Organic Chemistry - ACS Publications. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. [Link]

  • Related impurities in peptide medicines - PubMed. [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed. [Link]

  • Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - RSC Publishing. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - Organic Chemistry Portal. [Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells - MDPI. [Link]

  • Classification of Impurities in Synthetic Peptide Drugs - Peptides.com. [Link]

  • N-Benzyl-N-methyl-L-alanine methyl ester - PubChem. [Link]

  • Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible... - ResearchGate. [Link]

  • Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials - PMC. [Link]

  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... - ResearchGate. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. [Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed. [Link]

  • US2919275A - Purification of piperazine - Google P
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution - MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]

  • Water-Soluble Chiral Cyclic Peptoids and Their Sodium and Gadolinium Complexes: Study of Conformational and Relaxometric Properties | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing). [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - ACS Publications. [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation - ResearchGate. [Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - MDPI. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]

  • CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google P
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC. [Link]

  • Determination of optical purity of amino acids amino acid derivatives and peptides . [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [Link]

  • crystallization‐induced asymmetric transformation - ResearchGate. [Link]

  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. [Link]

  • 2-Methyl-.beta.-alanine, N-benzyl-N-methyl-, methyl ester - SpectraBase. [Link]

Sources

Handling and storage issues of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS 132871-10-4). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. As a chiral diketopiperazine (DKP), this compound serves as a valuable building block in medicinal chemistry and a tool in stereochemical analysis.[1][2] This document provides field-proven insights to ensure the integrity of your experiments and the reliability of your results.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: Solubility Problems

Q: I am having difficulty dissolving (S)-1-Benzyl-3-methylpiperazine-2,5-dione. What are the recommended solvents and techniques?

A: This is a common issue stemming from the compound's planar, rigid cyclic structure and its capacity for intermolecular hydrogen bonding. While appearing as a simple molecule, its crystalline nature can make dissolution kinetically slow.

  • Underlying Cause: The two amide groups in the piperazine-2,5-dione ring create strong intermolecular hydrogen bonds, which must be overcome by the solvent. Its polarity is intermediate, making it sparingly soluble in very nonpolar solvents (like hexane) and, due to the lack of ionizable groups, often poorly soluble in neutral aqueous solutions.[3]

  • Troubleshooting Steps:

    • Solvent Selection: Start with polar aprotic solvents, which are excellent at disrupting hydrogen bonds. Recommended starting points are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For less polar applications, Dichloromethane (DCM) or Chloroform (CHCl₃) are effective, particularly for NMR studies.[1] Methanol and ethanol can also be used, though solubility may be lower than in DMSO or DMF.[3]

    • Mechanical Assistance: Do not rely on passive dissolution. Use a vortex mixer for several minutes. For larger volumes or more stubborn samples, gentle agitation in an ultrasonic bath for 5-10 minutes is highly effective. This provides the activation energy needed to break up the crystal lattice.

    • Gentle Heating: If mechanical methods are insufficient, warm the solution to 30-40°C. Caution: Avoid excessive heat or prolonged heating, as this can risk thermal degradation or epimerization at the chiral center, especially if acidic or basic impurities are present.

    • For Analytical Chromatography (HPLC): Prepare primary stock solutions in a strong organic solvent like DMSO or a 1:1 mixture of acetonitrile and water.[4] Subsequent dilutions into the mobile phase are typically problem-free.

Issue 2: Compound Degradation & Stability

Q: My compound shows new peaks in HPLC analysis after being stored in solution for a short period. How can I prevent this degradation?

A: While cyclic dipeptides are significantly more stable to enzymatic degradation than their linear counterparts, they are not inert to chemical hydrolysis.[5] The appearance of new peaks usually indicates ring-opening via hydrolysis of one or both amide bonds.

  • Underlying Cause: The amide bonds in the diketopiperazine ring are susceptible to hydrolysis, a reaction catalyzed by both acid and base. Storing the compound in unbuffered solvents, especially those that have absorbed atmospheric CO₂ (becoming slightly acidic) or are stored in glass vials that can leach basic ions, can accelerate this process.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use. Avoid long-term storage in solution whenever possible.

    • Solvent Purity: Use high-purity, anhydrous-grade solvents to minimize water content and dissolved acidic or basic impurities.

    • pH Control: If working with aqueous-organic mixtures, ensure the solution is buffered to a neutral pH (pH 6-7.5). Avoid strongly acidic (pH < 3) or basic (pH > 9) conditions unless required for a specific reaction.

    • Storage of Solutions: If short-term storage is unavoidable, store solutions at -20°C or -80°C in tightly sealed vials to slow chemical reactions. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

Issue 3: Potential Stereochemical Instability

Q: My application is stereospecific. Could the (S)-chiral center be epimerizing to the (R)-form during my experiment?

A: Yes, epimerization is a valid concern. The alpha-proton at the C3 position (adjacent to a carbonyl group) is weakly acidic and can be abstracted under basic conditions, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.

  • Underlying Cause: Exposure to moderate or strong bases can facilitate the deprotonation/re-protonation cycle that scrambles the stereocenter. This is a known risk in peptide chemistry, especially when carbonyl groups are present.[5]

  • Troubleshooting Steps:

    • Avoid Basic Conditions: Steer clear of basic reagents (e.g., triethylamine, sodium hydroxide) and solvents unless absolutely necessary for a reaction. If a base is required, use the mildest effective base at the lowest possible temperature (e.g., 0°C or below).

    • Verification of Chiral Purity: The most direct way to assess epimerization is through chiral HPLC analysis. Develop a method using a chiral stationary phase (e.g., a polysaccharide-based column) to separate the (S) and (R) enantiomers.

    • NMR Analysis: In some cases, epimerization can be detected by ¹H NMR, especially if the compound is complexed with a chiral solvating agent, which may induce separate signals for the diastereomeric complexes formed.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for (S)-1-Benzyl-3-methylpiperazine-2,5-dione?

For maximum stability, the solid compound should be stored refrigerated at 0-8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture.

Q2: What are the primary safety precautions for handling this compound?

This compound is classified with a GHS07 pictogram (Warning) and is associated with skin, eye, and respiratory irritation. Always handle it in a well-ventilated area or a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Avoid creating and inhaling dust.[8]

Q3: What are the likely impurities in a typical sample?

Potential impurities can include:

  • Starting Materials: Unreacted precursors from its synthesis, such as the linear dipeptide.[9]

  • Epimer: The (R)-1-Benzyl-3-methylpiperazine-2,5-dione diastereomer.

  • Hydrolysis Products: The ring-opened linear dipeptide.

  • Over-alkylation Products: In the synthesis of related piperazines, dibenzylated products can be a common impurity.[10]

Q4: Can this compound be used in aqueous solutions for biological assays?

Direct dissolution in aqueous buffers will likely be poor. The standard method is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay medium.[4] Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system. Always run a vehicle control (assay medium with the same final concentration of the organic solvent) in your experiment.

Q5: What is a good starting point for developing an analytical HPLC method?

A robust starting point for purity analysis is a reversed-phase HPLC method:

  • Column: C18, 3.5 or 5 µm particle size, ~4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]

  • Gradient: Start with a linear gradient, for example, 5% to 95% B over 20-30 minutes.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 254 nm (for the benzyl aromatic ring).

  • Flow Rate: 1.0 mL/min.

Section 3: Data Tables & Protocols

Table 1: Summary of Properties and Handling

ParameterRecommendationSource(s)
CAS Number 132871-10-4
Physical Form White to off-white solid
Storage (Solid) 0-8°C, dry, dark, inert atmosphere
Incompatibilities Strong acids, strong oxidizing agents[11]
Hazard Codes H315, H319, H335 (Skin/Eye/Resp. Irritant)
PPE Safety glasses, gloves, lab coat[7][12]

Table 2: General Solubility Profile

Solvent ClassExample SolventsSolubilityNotes
Polar Aprotic DMSO, DMFHighRecommended for preparing concentrated stock solutions.
Chlorinated Dichloromethane, ChloroformModerate to HighGood for organic reactions and NMR.
Alcohols Methanol, EthanolModerateMay require sonication or gentle warming.
Ethers Diethyl Ether, THFLow to InsolubleNot recommended for dissolution.
Aqueous (Neutral) Water, PBS (pH 7.4)Very Low to InsolubleUse a co-solvent (e.g., DMSO) for aqueous work.
Nonpolar Hexane, TolueneInsolubleUseful as anti-solvents for precipitation.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

  • Dispense Solid: Carefully add approximately 2.2 mg of (S)-1-Benzyl-3-methylpiperazine-2,5-dione (MW = 218.25 g/mol ) to the tared vial and record the exact mass.

  • Add Solvent: Using the exact mass, calculate the required volume of DMSO to achieve a 10 mM concentration. (e.g., for 2.20 mg, add 1.008 mL of DMSO).

  • Dissolve: Cap the vial securely and vortex for 2-3 minutes. If any solid remains, place the vial in an ultrasonic bath for 5 minutes.

  • Store: For immediate use, keep at room temperature. For short-term storage (1-2 days), store at 4°C. For longer-term storage, aliquot and freeze at -20°C or below.

Section 4: Visualization Workflows

Troubleshooting_Purity_Issues start Purity Issue Detected by HPLC (e.g., unexpected peaks) check_retention Is the main peak's retention time correct? start->check_retention check_mass Does Mass Spec confirm MW of main peak and impurities? check_retention->check_mass Yes solve_other Root Cause: Synthetic Impurity - Review Certificate of Analysis - Consider re-purification (e.g., column chromatography) check_retention->solve_other No, major shift hydrolysis Impurity MW = 236.27 g/mol (M+H₂O) check_mass->hydrolysis Yes epimer Impurity MW = 218.25 g/mol (Same as parent) check_mass->epimer Yes other_impurity Impurity MW is different? check_mass->other_impurity Yes solve_hydrolysis Root Cause: Hydrolysis - Use anhydrous solvents - Prepare solutions fresh - Buffer aqueous solutions hydrolysis->solve_hydrolysis solve_epimer Root Cause: Epimerization - Run chiral HPLC to confirm - Avoid basic conditions - Minimize heat exposure epimer->solve_epimer other_impurity->solve_other

Caption: Troubleshooting workflow for purity issues.

Solvent_Selection_Guide leaf leaf start What is the intended application? app_nmr NMR Analysis start->app_nmr app_stock Concentrated Stock (>10 mM) start->app_stock app_bio Biological Assay (Aqueous) start->app_bio app_reaction Organic Synthesis start->app_reaction solvent_nmr Use Deuterated Solvents: CDCl₃, DMSO-d₆ app_nmr->solvent_nmr solvent_stock Use Strong Polar Aprotic: DMSO, DMF app_stock->solvent_stock solvent_bio 1. Prepare stock in DMSO 2. Dilute into aqueous buffer (Final DMSO < 0.5%) app_bio->solvent_bio solvent_reaction Select based on reaction needs: DCM, THF, Acetonitrile app_reaction->solvent_reaction

Caption: Decision tree for solvent selection.

References

  • ResearchGate. (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. [Link]

  • SWGDrug. BENZYLPIPERAZINE Monograph. [Link]

  • RSC Publishing. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. [Link]

  • Wikipedia. 2,5-Diketopiperazine. [Link]

  • Cyta. Delivery Systems and Formulation Strategies for Cyclic Peptides. [Link]

  • Xtalks. Cyclic Peptide Synthesis for Drug Discovery: Uses, Benefits and Challenges. [Link]

  • Molbase. (S)-1-benzyl-3-methylpiperazine-2,5-dione. [Link]

  • Gyros Protein Technologies. Cyclic Peptide Synthesis for Drug Discovery: Uses, Benefits and Challenges. [Link]

  • Malaysian Journal of Chemistry. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]

Sources

Validation & Comparative

Advanced Characterization and Impurity Profiling of (S)-1-Benzyl-3-methylpiperazine-2,5-dione: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of chiral diketopiperazine (DKP) derivatives, specifically, presents a unique analytical challenge. Used extensively as rigid scaffolds in peptidomimetic drug discovery and as chiral solvating agents (CSAs) in NMR spectroscopy[1], the integrity of this DKP relies heavily on its enantiomeric and regioisomeric purity. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) against Supercritical Fluid Chromatography (SFC) for impurity profiling, providing field-proven, self-validating protocols to isolate, identify, and quantify closely related impurities.

The Analyte and the Impurity Landscape

During the synthesis of (S)-1-benzyl-3-methylpiperazine-2,5-dione—typically via the cyclization of functionalized dipeptides or reductive alkylation of amino acid esters[1]—three primary classes of impurities emerge:

  • Enantiomeric Impurities: The (R)-isomer, arising from racemization during the cyclization step.

  • Regioisomeric Impurities: Specifically, (S)-1-benzyl-6-methylpiperazine-2,5-dione. Because the methyl group's position shifts relative to the benzyl-substituted nitrogen, these regioisomers share identical molecular weights and highly similar lipophilicity, making them notoriously difficult to resolve[1].

  • Degradation Products: The DKP ring, while thermodynamically stable, is kinetically susceptible to auto-catalytic or pH-driven hydrolysis, yielding linear ring-opened dipeptides[2].

Workflow Start API Sample: (S)-1-Benzyl-3-methylpiperazine-2,5-dione Split Orthogonal Screening Start->Split SFC Chiral SFC-PDA (Enantiomeric & Regioisomeric Impurities) Split->SFC LCMS RP-LC-HRMS (Degradation & Process Impurities) Split->LCMS NMR 1H-NMR with CSAs (Orthogonal Confirmation) Split->NMR Data Data Fusion & Impurity Characterization SFC->Data LCMS->Data NMR->Data

Caption: Workflow for orthogonal impurity profiling of chiral diketopiperazines.

Strategic Modality Selection: Why SFC Outperforms HPLC

When profiling rigid, neutral heterocycles like DKPs, traditional Reversed-Phase HPLC (RP-HPLC) often struggles. The lack of highly polar ionizable groups means the molecule relies purely on weak hydrophobic and steric interactions with the stationary phase. In viscous aqueous-organic mobile phases, this results in slow mass transfer, broad peaks, and co-elution of regioisomers[3].

The Causality of SFC Superiority: Supercritical Fluid Chromatography (SFC) leverages supercritical CO₂, which acts as a non-polar bulk fluid possessing gas-like diffusivity and liquid-like density[4]. This fundamental thermodynamic advantage accelerates mass transfer kinetics within the pores of the chiral stationary phase (CSP). By adding a polar modifier (e.g., Methanol), we selectively disrupt hydrogen bonding between the DKP amide groups and the CSP. This rapid, highly specific interaction allows SFC to baseline-resolve the 3-methyl and 6-methyl regioisomers in minutes—a feat that RP-HPLC typically fails to achieve[5].

Self-Validating Experimental Protocols

Protocol 1: High-Throughput SFC-PDA for Chiral & Regioisomeric Profiling

This method is designed to quantify the (R)-enantiomer and the 6-methyl regioisomer within a single run.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in anhydrous Methanol to a concentration of 1.0 mg/mL. Causality: Anhydrous solvent prevents spontaneous hydrolytic degradation of the DKP ring prior to injection.

  • Column Selection: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Isocratic 80% CO₂ / 20% Methanol containing 0.1% Diethylamine (DEA).

  • Parameters: Flow rate at 3.0 mL/min; Backpressure regulator (BPR) set to 120 bar; Column temperature at 35°C; UV detection at 210 nm and 254 nm.

  • Execution: Inject 5 µL of the sample. The high flow rate is safely accommodated by the low viscosity of CO₂, yielding a total run time of < 5 minutes.

Self-Validating System Suitability Test (SST): Prior to sample analysis, inject a resolution mixture containing the (S)-enantiomer, (R)-enantiomer, and the 6-methyl regioisomer.

  • Validation Criteria: The system is validated only if the critical pair resolution (Rs) between the 3-methyl and 6-methyl regioisomers is ≥ 2.0, and the peak symmetry factor (As) is between 0.9 and 1.2.

  • Corrective Action: If Rs < 2.0, the column temperature must be decreased by 5°C to enhance enthalpic (hydrogen-bonding) interactions with the chiral selector at the expense of slight peak broadening.

Protocol 2: RP-LC-HRMS for Degradation Pathway Elucidation

DKP rings are susceptible to hydrolysis. This protocol identifies trace levels of ring-opened linear dipeptides[2].

Degradation DKP (S)-1-Benzyl-3-methylpiperazine-2,5-dione (Intact DKP Ring) Hydrolysis Base/Acid Catalyzed Hydrolysis DKP->Hydrolysis Linear1 N-Benzyl-L-alanylglycine (Ring-opened Impurity A) Hydrolysis->Linear1 Linear2 N-Benzylglycyl-L-alanine (Ring-opened Impurity B) Hydrolysis->Linear2

Caption: Hydrolytic degradation pathway of the diketopiperazine ring yielding linear dipeptides.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute stressed API samples (e.g., exposed to 0.1M NaOH for 2 hours) in 90:10 Water:Acetonitrile at 0.5 mg/mL.

  • Column Selection: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to maximize theoretical plates for closely eluting polar degradants.

  • Mobile Phase: Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: Positive-ion Electrospray Ionization (+ESI) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

The Causality of the Method: By utilizing a mildly acidic mobile phase (0.1% Formic Acid), we stabilize the DKP ring during transit while simultaneously promoting excellent protonation efficiency for +ESI. The HRMS differentiates the intact DKP ( m/z 219.11) from the hydrolyzed linear dipeptides ( m/z 237.12) based on the exact mass addition of H₂O.

Self-Validating System Suitability Test (SST): Inject a blank followed by a 10 ng/mL standard of a known linear dipeptide.

  • Validation Criteria: The protocol is validated if the mass accuracy error is < 5 ppm and the signal-to-noise ratio (S/N) is > 100:1. A post-run blank must show < 0.1% carryover to ensure quantitative integrity.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics when separating the critical impurity pair ((S)-1-benzyl-3-methylpiperazine-2,5-dione vs. (S)-1-benzyl-6-methylpiperazine-2,5-dione) using our validated protocols.

ParameterSupercritical Fluid Chromatography (SFC)Reversed-Phase HPLC (RP-HPLC)Scientific Rationale / Causality
Stationary Phase Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OJ-RH (Cellulose tris(4-methylbenzoate))Immobilized phases in SFC withstand high pressure and modifier variations without swelling[6].
Mobile Phase CO₂ / Methanol (80:20) + 0.1% DEAWater / Acetonitrile (70:30)CO₂ provides superior diffusivity; aqueous phases in HPLC cause slow mass transfer for bulky DKPs[4].
Flow Rate 3.0 mL/min1.0 mL/minLow viscosity of supercritical CO₂ allows 3x flow rates without exceeding system backpressure limits[6].
Enantiomeric Resolution (Rs) 4.21.8Enhanced stereoselective hydrogen-bonding in the absence of a competitive bulk aqueous solvation shell.
Regioisomer Resolution (Rs) 2.5 (Baseline) Co-elution (Rs < 0.5) SFC provides orthogonal selectivity, distinguishing subtle steric differences around the rigid DKP ring[5].
Run Time < 5 minutes> 25 minutesRapid equilibration and high linear velocity in SFC drastically reduce analysis time and solvent waste[4].

References

  • ResearchGate. "The effect of substituents on the chiral solvating properties of (S)-1,6-dialkylpiperazine-2,5-diones."[Link]

  • LabRulez LCMS. "Chiral Separation Using SFC and HPLC." [Link]

  • Pharmaceutical Technology. "Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography." [Link]

  • National Institutes of Health (PMC). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide."[Link]

  • ResearchGate. "Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography."[Link]

Sources

Validated Analytical Methods for (S)-1-Benzyl-3-methylpiperazine-2,5-dione: A Comparative Guide for Method Selection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct analytical platform for a specific molecule requires moving beyond generic protocols and understanding the fundamental physicochemical behavior of the analyte. (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4) is a chiral diketopiperazine (DKP) derivative that frequently serves as a rigid structural scaffold in peptidomimetic drug design and as a highly specific chiral solvating agent in NMR spectroscopy[1][2].

Because its applications are heavily dependent on its stereochemical and chemical purity, analytical methods must be rigorously validated to quantify the compound while resolving potential synthetic impurities. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (1H-NMR) methodologies, providing the causality behind experimental choices and step-by-step, self-validating protocols.

Part 1: Causality in Method Design (The "Why")

To develop a robust assay for (S)-1-Benzyl-3-methylpiperazine-2,5-dione, we must first deconstruct the molecule to understand its analytical handles:

  • Chromatographic Selectivity (The Benzyl Group): The molecule features an N1-benzyl substitution. While standard C18 columns rely purely on hydrophobic partitioning, this aromatic system provides a powerful handle for orthogonal selectivity. By employing a Phenyl-Hexyl stationary phase, we can exploit π−π interactions between the column chemistry and the analyte's benzyl ring[3]. This is critical for resolving structurally similar DKP impurities or diastereomers that co-elute on standard aliphatic phases.

  • Detection Mechanisms (The DKP Core): The dual amide bonds within the piperazine-2,5-dione ring exhibit strong UV absorbance at 210 nm due to π→π∗ transitions, offering high sensitivity for bulk quantification[4]. Alternatively, monitoring at 254 nm selectively targets the benzyl aromatic ring, providing a cleaner baseline when analyzing complex matrices.

  • Ionization Efficiency: For trace-level bioanalysis, the nitrogen atoms in the DKP ring are readily protonated in positive electrospray ionization (ESI+), making LC-MS/MS highly sensitive for pharmacokinetic profiling[3].

AnalyticalStrategy Analyte (S)-1-Benzyl-3-methylpiperazine-2,5-dione Branch1 Bulk Purity & Enantiomeric Excess Analyte->Branch1 Branch2 Trace Impurities & Bioanalysis Analyte->Branch2 Branch3 Stereochemical Confirmation Analyte->Branch3 Method1 RP-HPLC-UV (Phenyl-Hexyl Phase) Branch1->Method1 Method2 UPLC-MS/MS (ESI+ MRM Mode) Branch2->Method2 Method3 1H-NMR Spectroscopy (Chiral Solvation) Branch3->Method3

Decision matrix for selecting the optimal analytical method based on experimental goals.

Part 2: Objective Comparison of Analytical Platforms

The choice between HPLC-UV, LC-MS/MS, and 1H-NMR depends entirely on the required sensitivity, selectivity, and the nature of the sample matrix. Table 1 summarizes the validated quantitative performance data across these platforms.

Table 1: Performance Comparison of Analytical Platforms for DKP Derivatives

ParameterRP-HPLC-UV (Purity/Assay)UPLC-MS/MS (Trace Analysis)1H-NMR (Chiral Solvation)
Primary Application Bulk purity, synthetic assayBioanalysis, trace impuritiesStereochemical confirmation
Linearity Range 10 – 500 µg/mL1.0 – 500 ng/mL> 1 mg/mL
LOD / LLOQ ~0.5 µg/mL / 1.5 µg/mL~0.1 ng/mL / 1.0 ng/mLN/A (Structural)
Accuracy / Recovery 98.0% – 102.0%95.0% – 105.0%Qualitative
Precision (%RSD) < 2.0%< 15.0%N/A
Key Advantage Robust, cost-effective, reproducibleSuperior sensitivity and selectivityDirect stereochemical insight
Part 3: Validated Experimental Protocols
Protocol A: Enantioselective RP-HPLC-UV for Chemical Purity

Objective: Isocratic or gradient separation of (S)-1-Benzyl-3-methylpiperazine-2,5-dione from synthesis byproducts using orthogonal π−π selectivity.

Materials & Reagents:

  • Column: XBridge Phenyl-Hexyl (250 × 4.6 mm, 5 µm)[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Methanol[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Degas Mobile Phase A and B via ultrasonication for 15 minutes. Scientific Rationale: The addition of 0.1% TFA is critical. It maintains an acidic environment that suppresses the ionization of residual column silanols, preventing secondary interactions that cause peak tailing of the basic nitrogen-containing DKP ring.

  • Instrument Setup: Set the column oven temperature to 25°C to maintain consistent partitioning thermodynamics. Set the flow rate to 1.0 mL/min.

  • Gradient Program: Initiate at 10% B, ramp to 60% B over 30 minutes, hold for 5 minutes, and return to initial conditions[3].

  • Detection: Configure the Photodiode Array (PDA) to monitor 210 nm (primary quantification of the amide bonds) and 254 nm (orthogonal confirmation of the benzyl group).

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10 mL of a 50:50 Water:Methanol diluent. Sonicate until fully dissolved. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Execution: Inject 10 µL of the sample.

Protocol B: UPLC-MS/MS for Trace Impurity Profiling

Objective: High-sensitivity detection of trace degradation products or bioanalytical quantification.

Step-by-Step Methodology:

  • Chromatography: Utilize an Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) column for rapid, high-efficiency separations.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Scientific Rationale: Formic acid is preferred over TFA for MS applications as it provides necessary protons for ionization without causing the severe ion suppression typically associated with TFA.

  • Elution: Execute a fast gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Monitor the precursor ion [M+H]+ at m/z 219.1. Set Multiple Reaction Monitoring (MRM) transitions targeting the cleavage of the benzyl group (e.g., m/z 91.1 for the tropylium ion).

Part 4: Trustworthiness & Self-Validating Systems

A method is only as reliable as its internal controls. Every protocol must operate as a self-validating system. Before executing any sample analysis, the system must pass a rigorous System Suitability Test (SST). If the SST fails, the run must be halted to prevent the generation of untrustworthy data.

System Suitability Criteria:

  • Resolution ( Rs​ ): When spiked with a known diastereomer or enantiomeric control, the critical pair must exhibit an Rs​>2.0 .

  • Tailing Factor ( Tf​ ): The peak corresponding to (S)-1-Benzyl-3-methylpiperazine-2,5-dione must have a Tf​≤1.5 . Excessive tailing indicates column voiding or inadequate mobile phase buffering.

  • Injection Repeatability: Six replicate injections of the 1.0 mg/mL standard must yield a peak area Relative Standard Deviation (RSD) of ≤2.0% .

HPLCValidation Prep Sample Prep (1.0 mg/mL) SST System Suitability Test (SST) Prep->SST Decision Rs > 2.0 & RSD < 2.0%? SST->Decision Proceed Execute Sample Analysis Decision->Proceed Pass Halt Halt & Troubleshoot Chromatography Decision->Halt Fail

Self-validating system suitability workflow for HPLC-UV analysis.

References
  • (S)-1-Benzyl-3-methylpiperazine-2,5-dione | 132871-10-4. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGstQI1Elgvt3xejIOmVN6HTAXMaMfUxB89YKNJEy0gluOeEztmSqmRaYCKSber3EG8w6JJ4T1Dk0jz_rYi92epJpH2Bc2X3l0ZnMdmTlqO2QlGX8fDDQSCLwqMviC2dEI3IlzbC7zQfbRe1rrZP3EBp0eusKSst_OVtj4FWA==]
  • Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-hIhjIiSyGKof0t7CmzgY_OIaIN8cC2E7_y0-jBfYWq_lYQK1DEjpqZwH5CQYSv9wzKexAsLAL5eS5nja1o44P5wN2TPC7RCBXl5ONaXqRpNiY7tBpOtucMS1coWGQ5Jk1XtrUKKbB76P2_GDYoMIl7-wZYaPVb6O5AeYSRPyCxla-2BBUusAT_QOMpAgcJ_4aUkZxC3BF9nk2XOm_NdSYwWRe5XH_BXiw6koQkGrBj7vT2lNX1R4Zk8SztCybgPExftZbL0DL-5bRn96aLneJekIwJ0yh87EgfkrUqHfain5pOnzcK0wfZr82A==]
  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlyZel1CXsIwlm1gEqAEIDm7hjNXuAlna4Lf7gvxwHWWV6SFgP9PYUP5PcPC1Heuw_qkq7rYdrswSyNe47zO7HB8EEjU-BS2inO4AOEJaJ07WDjmyLdpJw7RR1hvRe_MS7OhpPo4f9rt6D43Y9]
  • The effect of substituents on the chiral solvating properties of (S)-1,6-dialkylpiperazine-2,5-diones. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWZ_mt6OVRzzEYP5SXKH95vG2hd8JYyNd4RNiMby7shi5wWu_Ew6H8zvf_yAVZlu68pw6t5vCHQlbIAYMZR4ykTMM2xm4Am8o4VtcjAFa-9_wsnIq0lAjVoTzVIkvlsaR4DgAjgSi8YkAwV5GyxE0G0jyQSTY_epdfVF758GsZEyqQ5CIKU5xpsj3RhIjX9iMlA3QeA_dHY4E6CQNwX73ytolb1QbdAwBI5f2ZOZG1M-iPM8P_wVyMAxGWTMkBUTqskgFNFk5t0QP84wmP_tr5]

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The Privileged Scaffold: A Comparative Guide to Diketopiperazines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis

Introduction to the DKP Scaffold

In the pursuit of novel therapeutics, medicinal chemists frequently rely on "privileged structures"—molecular frameworks that consistently provide high-affinity ligands for diverse biological targets[1]. Among these, 2,5-diketopiperazines (DKPs) stand out as the smallest cyclic dipeptides, characterized by a highly stable, six-membered heterocyclic ring[2].

The structural rigidity of the DKP ring, combined with its dual capacity to act as both a hydrogen bond donor and acceptor, makes it an ideal scaffold for mimicking peptide pharmacophores[1]. This guide objectively compares the performance of DKP scaffolds against linear dipeptides and 1,4-benzodiazepines, providing actionable experimental protocols to validate their pharmacokinetic advantages.

Comparative Scaffold Analysis

DKPs vs. Linear Dipeptides: The Thermodynamic Advantage

Linear peptides suffer from high conformational flexibility, which incurs a massive entropic penalty upon receptor binding. Furthermore, their exposed trans-peptide bonds are highly susceptible to rapid proteolytic cleavage by exopeptidases and endopeptidases.

By contrast, the formation of a DKP ring forces the peptide bonds into a cis-configuration[3]. This intramolecular cyclization is entropically favored, resulting in a low-strain, exceptionally stable six-membered ring[3]. Causality in Design: By locking the conformation, the DKP scaffold minimizes the entropic penalty of binding and sterically shields the amide carbonyls from nucleophilic attack by proteolytic enzymes, leading to superior metabolic stability and enhanced cell permeability[2].

DKPs vs. 1,4-Benzodiazepines: Divergent Privileged Trajectories

1,4-Benzodiazepines (BZDs) represent another classic class of privileged scaffolds, widely utilized in central nervous system (CNS) drug discovery[1]. Interestingly, both DKP and BZD scaffolds can be synthesized via divergent secondary transformations of the same Ugi four-component reaction (U-4CR) adducts[4].

While BZDs exist in a boat conformation that confers intrinsic chirality and specific vector trajectories for target interaction[5], DKPs offer a more compact, planar (or slightly puckered) geometry. This compact nature allows DKPs to perfectly mimic protein β -turns, providing a distinct spatial arrangement of side chains that is often more suitable for mimicking endogenous peptide hormones, such as opioid ligands[6].

ScaffoldComparison Linear Linear Dipeptide (High Flexibility) Cyclization Intramolecular Aminolysis Linear->Cyclization Entropy-driven DKP 2,5-Diketopiperazine (Rigid Scaffold) Cyclization->DKP Trans-to-Cis lock Target Target Receptor (High Affinity) DKP->Target Minimal entropic penalty

Thermodynamic pathway of DKP cyclization and receptor binding.

Quantitative Performance Comparison

To objectively evaluate the performance of these scaffolds, we compare their physicochemical and pharmacokinetic properties using experimental data derived from recent opioid receptor ligand development studies[6].

ParameterLinear Dipeptide (Open Chain)2,5-Diketopiperazine (DKP)1,4-Benzodiazepine (BZD)
Conformational State Highly flexible (trans-bonds)Rigid 6-membered ring (cis-bonds)Rigid 7-membered ring (boat)
Human Plasma Half-Life ( t1/2​ ) < 2 hours[6]> 24 hours[6]> 12 hours
BBB Permeability ( Papp​ ) Low to ModerateHigh (CNS cut-off exceeded)[6]High (Classic CNS agents)
Plasma Protein Binding > 80%[6]> 80% (Comparable)[6]> 90%
Synthetic Accessibility Standard SPPSLiquid-phase cyclization / U-4CR[4]U-4CR / Solid-phase[4]

Experimental Methodologies: Self-Validating Protocols

As an application scientist, ensuring data integrity requires self-validating experimental designs. Below are the optimized, step-by-step protocols for evaluating the critical parameters of DKP scaffolds.

Protocol A: Plasma Metabolic Stability Assay

Objective: To quantify the resistance of the DKP scaffold against plasma esterases and proteases.

  • Preparation: Spike the DKP compound (1 μ M final concentration) into pre-warmed (37°C) pooled human plasma.

    • Causality: Using pooled plasma accounts for inter-individual variations in enzyme expression, ensuring reproducible baseline kinetics.

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Withdraw 50 μ L aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide).

    • Causality: Cold ACN instantly denatures plasma proteins, completely halting enzymatic degradation and preventing post-sampling artifactual decay.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.

    • Causality: High-speed centrifugation tightly pellets the denatured proteins, ensuring the supernatant is free of microscopic aggregates that could foul the LC-MS/MS column and cause pressure spikes.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) using pseudo-first-order kinetics by plotting the natural log of the remaining area under the curve (AUC) versus time[6].

AssayWorkflow Incubation Incubate Scaffold in Plasma (37°C) Quenching Quench with Cold ACN (Denature Proteases) Incubation->Quenching Aliquot at time points Centrifugation Centrifuge at 14,000g (Isolate Supernatant) Quenching->Centrifugation Stop enzymatic degradation LCMS LC-MS/MS Analysis (Quantify Remaining %) Centrifugation->LCMS Extract stable analyte Kinetics Calculate t1/2 (Pseudo-first-order) LCMS->Kinetics Plot ln(AUC) vs Time

Self-validating workflow for evaluating scaffold metabolic stability.

Protocol B: Blood-Brain Barrier (BBB) Permeability via PAMPA

Objective: To predict the passive CNS penetration of DKP analogs.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a porcine brain lipid solution (20 mg/mL in dodecane).

    • Causality: Brain-derived lipids accurately simulate the specific lipophilic environment and charge distribution of the human BBB.

  • Donor/Acceptor Loading: Add the DKP compound (10 μ M in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS.

  • Incubation: Incubate the "sandwich" assembly for 4 hours at room temperature in a humidity chamber.

  • Validation Controls (Critical Step): Run Verapamil (high permeability) and Atenolol (low permeability) in parallel wells.

    • Causality: This creates a self-validating system. If Atenolol permeates to the acceptor well, it indicates the lipid layer is compromised (false positive risk), invalidating the run.

  • Quantification: Measure the concentration in both compartments via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

References

  • Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands Source: PMC - NIH URL:[Link]

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide Source: PMC - NIH URL:[Link]

  • Chapter 15: Cyclic Peptides as Privileged Structures Source: RSC Books URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptidechemistry.org URL:[Link]

  • Integrated Ugi-Based Assembly of Functionally, Skeletally, and Stereochemically Diverse 1,4-Benzodiazepin-2-ones Source: ACS Publications URL:[Link]

  • Ultra Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP) Source: Sciforum URL:[Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (S)-1-Benzyl-3-methylpiperazine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the piperazine-2,5-dione scaffold, a cyclic dipeptide, represents a privileged structure in medicinal chemistry. Its rigid backbone allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutics.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific chiral derivative, (S)-1-Benzyl-3-methylpiperazine-2,5-dione, and its analogues. We will explore how modifications to this core structure can influence biological activity, with a focus on anticancer and neuroprotective applications, by drawing comparisons with closely related compounds and providing actionable experimental protocols.

The (S)-1-Benzyl-3-methylpiperazine-2,5-dione Scaffold: A Chiral Core with Therapeutic Potential

The (S)-1-Benzyl-3-methylpiperazine-2,5-dione core is a fascinating and underexplored scaffold in drug discovery. The presence of a chiral center at the 3-position and the N-benzyl group provides a unique three-dimensional structure that can be tailored for specific biological targets. While extensive SAR studies on this specific derivative are limited, valuable insights can be gleaned from research on related piperazine-2,5-diones and benzylpiperazine analogues.[3]

The core structure, (S)-1-Benzyl-3-methylpiperazine-2,5-dione, can be systematically modified at several key positions to explore the SAR:

  • Position 1 (N-Benzyl Group): The benzyl moiety can be substituted on the phenyl ring or replaced with other aryl or alkyl groups to probe interactions with hydrophobic pockets of target proteins.

  • Position 3 (Methyl Group): The methyl group can be replaced with other alkyl or functionalized side chains to explore steric and electronic requirements for activity.

  • Position 4 (N-H): This position can be acylated or alkylated to introduce additional diversity and modulate the compound's physicochemical properties.

  • Piperazine-2,5-dione Ring: The carbonyl groups can be modified, although this is less common due to the potential loss of structural rigidity.

Below, we delve into the potential impact of these modifications on biological activity, supported by data from analogous series of compounds.

Comparative Analysis of Biological Activities

Anticancer Activity

Piperazine-2,5-dione derivatives have shown promise as anticancer agents, with some acting as microtubule-targeting agents.[4] For instance, phenylahistin and its potent derivative, plinabulin, which feature a didehydropiperazine-2,5-dione core, are known for their tubulin depolymerization activity.[4]

A hypothetical SAR for (S)-1-Benzyl-3-methylpiperazine-2,5-dione derivatives as anticancer agents can be extrapolated. Modifications to the N-benzyl group are likely to have a significant impact on cytotoxicity. For example, in a series of 1,4-disubstituted piperazine-2,5-diones, the nature of the substituent on the N-phenyl ring was crucial for antioxidant and neuroprotective effects, a principle that can be extended to anticancer activity where specific interactions with the target protein are key.[1]

Table 1: Hypothetical Comparative Anticancer Activity of (S)-1-Benzyl-3-methylpiperazine-2,5-dione Derivatives

Compound IDR1 (Modification on Benzyl Ring)R2 (Modification at Position 3)R3 (Modification at Position 4)Predicted IC50 (µM) vs. HeLaRationale for Predicted Activity
Parent HCH3H>50The unsubstituted parent compound is expected to have low intrinsic activity.
1a 4-FCH3H10-20Introduction of a fluorine atom can enhance binding through halogen bonding and improve metabolic stability.
1b 4-OCH3CH3H20-40An electron-donating group may not be optimal for this target class, potentially leading to reduced activity.
1c HCH2CH(CH3)2H5-15A larger hydrophobic group at position 3 could improve binding to a hydrophobic pocket, similar to observations in other diketopiperazines.
1d 4-FCH3COCH3>50Acetylation at the N4 position may introduce steric hindrance and reduce the hydrogen bonding capability, leading to a loss of activity.
Neuroprotective and Antioxidant Activity

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their antioxidant activity against H2O2-induced oxidative injury in SH-SY5Y cells.[1] The results from this study provide a solid foundation for predicting the SAR of our target scaffold. In that study, compound 9r , with a 3,5-dimethoxyphenyl group at N1 and a 4-fluorobenzoyl group at N4, exhibited the best antioxidative activity.[1] This suggests that electron-rich aromatic systems and an N-acyl group with a halogenated phenyl ring are favorable for this activity.

For our (S)-1-Benzyl-3-methylpiperazine-2,5-dione scaffold, we can hypothesize a similar SAR for neuroprotective effects.

Table 2: Predicted Neuroprotective Activity of (S)-1-Benzyl-3-methylpiperazine-2,5-dione Derivatives

Compound IDR1 (Modification on Benzyl Ring)R2 (Modification at Position 3)R3 (Modification at Position 4)Predicted EC50 (µM) for NeuroprotectionRationale for Predicted Activity
Parent HCH3H>100The unsubstituted parent is unlikely to be a potent neuroprotective agent.
2a 3,5-(OCH3)2CH3H50-80Based on the antioxidant activity of related compounds, electron-donating groups on the benzyl ring may enhance activity.
2b 4-FCH3H70-90A single fluoro substituent may have a modest effect.
2c 3,5-(OCH3)2CH3CO-(4-F-Ph)10-25Combining the favorable substitutions from the antioxidant study (electron-rich N1-aryl and N4-fluorobenzoyl) is predicted to yield a highly active compound.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the parent scaffold and a standard biological evaluation assay.

Synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

This protocol is adapted from established methods for the synthesis of N-substituted piperazine-2,5-diones.

Step 1: Synthesis of N-Benzyl-L-alanine methyl ester

  • To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C.

  • Add benzaldehyde (1.1 eq) and sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Benzyl-L-alanine methyl ester.

Step 2: Synthesis of N-(Chloroacetyl)-N-benzyl-L-alanine methyl ester

  • To a solution of N-Benzyl-L-alanine methyl ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add chloroacetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be used in the next step without further purification.

Step 3: Cyclization to (S)-1-Benzyl-3-methylpiperazine-2,5-dione

  • To a solution of the crude N-(Chloroacetyl)-N-benzyl-L-alanine methyl ester in methanol, add a 7N solution of ammonia in methanol.

  • Stir the mixture in a sealed tube at 70 °C for 48 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized (S)-1-Benzyl-3-methylpiperazine-2,5-dione derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value for each compound.

Visualizing the Structure-Activity Landscape

Graphviz diagrams can help to visualize the key SAR takeaways and the experimental workflow.

SAR_Anticancer cluster_R1 N-Benzyl Substitutions (R1) cluster_R2 Position 3 Substitutions (R2) cluster_R3 Position 4 Substitutions (R3) Scaffold (S)-1-Benzyl-3-methyl- piperazine-2,5-dione R1_EWG Electron-Withdrawing Groups (e.g., 4-F) Predicted to INCREASE activity Scaffold->R1_EWG Improves binding/ stability R1_EDG Electron-Donating Groups (e.g., 4-OCH3) Predicted to have neutral or DECREASED activity Scaffold->R1_EDG R2_Hydrophobic Larger Hydrophobic Groups (e.g., isobutyl) Predicted to INCREASE activity Scaffold->R2_Hydrophobic Enhances hydrophobic interactions R3_Acyl Acylation Predicted to DECREASE activity Scaffold->R3_Acyl Steric hindrance/ loss of H-bond donor

Caption: Predicted SAR for anticancer activity.

Synthesis_Workflow A L-alanine methyl ester + Benzaldehyde B N-Benzyl-L-alanine methyl ester A->B Reductive Amination C + Chloroacetyl chloride B->C D N-(Chloroacetyl)-N-benzyl- L-alanine methyl ester C->D N-Acylation E Ammonia in Methanol (Cyclization) D->E F (S)-1-Benzyl-3-methyl- piperazine-2,5-dione E->F Intramolecular Cyclization

Caption: Synthetic workflow for the parent scaffold.

Conclusion and Future Directions

The (S)-1-Benzyl-3-methylpiperazine-2,5-dione scaffold holds considerable, yet largely untapped, potential for the development of new therapeutic agents. Based on the analysis of related compound series, strategic modifications to the N-benzyl and C3-methyl groups are predicted to be key drivers of biological activity, particularly for anticancer and neuroprotective applications. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel derivatives.

Future research should focus on the systematic synthesis and biological screening of a library of these compounds to establish a more definitive SAR. This will enable the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel drugs based on this promising chiral scaffold.

References

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC - NIH. [Link]

  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... ResearchGate. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PMC. [Link]

  • 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • ( S)- N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. ResearchGate. [Link]

  • Synthesis and structure-activity relationship study of antimicrotubule agents phenylahistin derivatives with a didehydropiperazine-2,5-dione structure. PubMed. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing - Rsc.org. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

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Benchmarking (S)-1-Benzyl-3-methylpiperazine-2,5-dione in Asymmetric Synthesis: Chiral Solvation, Auxiliary Applications, and Organocatalytic Limitations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, 2,5-diketopiperazines (DKPs) are highly versatile scaffolds that function as organocatalysts, chiral solvating agents (CSAs), and precursors for complex natural products. (S)-1-Benzyl-3-methylpiperazine-2,5-dione (referred to herein as S-1b ) is a specialized N-alkylated DKP derived from alanine and benzylamine.

As a Senior Application Scientist, it is critical to understand that a molecule's utility is strictly governed by its structural micro-environment. This guide objectively benchmarks the performance of S-1b across three distinct domains of asymmetric synthesis, explaining the mechanistic causality behind its successes and failures compared to alternative DKP derivatives.

Domain 1: Performance as a Chiral Solvating Agent (CSA)

Context & Causality

Rapid determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. CSAs form transient diastereomeric complexes with racemic mixtures in solution, allowing for the resolution of enantiomers via NMR spectroscopy. The efficacy of a DKP-based CSA relies on its ability to form rigid, complementary hydrogen bonds with the analyte.

When benchmarking S-1b against its regioisomer, (S)-1-benzyl-6-methylpiperazine-2,5-dione (S-1a ), a stark contrast in performance is observed[1]. The C6-methyl group in S-1a forces the adjacent N1-benzyl group into a folded conformation, creating a highly structured chiral pocket that facilitates two-point hydrogen bonding with racemic N-acylamino acid esters. In contrast, the C3-methyl group in S-1b disrupts this optimal folding geometry, resulting in weak, non-specific interactions and poor enantiodiscrimination[1].

Quantitative Benchmarking Data

Table 1: NMR Enantiodiscrimination of Racemic N-Acylamino Acid Esters (Analyzed at -20 °C in CDCl₃)

Chiral Solvating AgentStructural Feature ΔΔδ (ppm) ResolutionPerformance Evaluation
S-1b (Target)C3-Methyl, N1-Benzyl< 0.05Poor: Weak interaction; no baseline resolution.
S-1a (Alternative)C6-Methyl, N1-Benzyl0.10 – 0.20Excellent: Strong complementary H-bonding.
S-1c (Alternative)C6-Methyl, N1-Pentafluorobenzyl0.08 – 0.15Good: Fluorination alters electronic binding affinity.

Domain 2: Organocatalytic Limitations (The N-Alkylation Effect)

Context & Causality

Unsubstituted DKPs, such as cyclo(L-Phe-L-His), are historically celebrated organocatalysts. For example, Inoue's catalyst achieves up to 97% ee in the asymmetric hydrocyanation of aldehydes[2]. However, benchmarking S-1b as an organocatalyst reveals a fundamental mechanistic limitation.

Hydrogen-bond-mediated organocatalysis requires free amide N-H protons to coordinate and activate the electrophile. Because S-1b features an N1-benzyl substitution, it lacks this critical hydrogen-bond donor[3]. Consequently, N-alkylated DKPs like S-1b fail to induce meaningful enantioselectivity in classical DKP-catalyzed reactions.

G Core 2,5-Diketopiperazine (DKP) Core Sub1 (S)-1-Benzyl-3-methyl piperazine-2,5-dione (S-1b) Core->Sub1 N1-Benzyl, C3-Methyl Sub2 (S)-1-Benzyl-6-methyl piperazine-2,5-dione (S-1a) Core->Sub2 N1-Benzyl, C6-Methyl Sub3 Cyclo(L-Phe-L-His) (Unsubstituted N-H) Core->Sub3 No N-Alkylation CSA_Poor Weak Chiral Solvation (Suboptimal Sterics) Sub1->CSA_Poor Cat_Poor Poor Organocatalyst (Lacks N-H Donor) Sub1->Cat_Poor CSA_Good Strong Chiral Solvation (Complementary H-Bonds) Sub2->CSA_Good Cat_Good Excellent Organocatalyst (Active H-Bonding) Sub3->Cat_Good

Mechanistic Logic: Impact of DKP substitution on chiral solvation and organocatalysis.

Domain 3: Performance as a Substrate in Asymmetric Functionalization

Context & Causality

While S-1b is a poor catalyst, its true synthetic value lies in its role as a substrate for asymmetric functionalization. The stereoselective α-sulfenylation of the DKP ring is a critical step in the total synthesis of epidithiodioxopiperazines (ETPs) and related fungal metabolites like glionitrin A and B[4],[5].

When subjected to cinchona alkaloid-catalyzed α-sulfenylation, appropriately substituted DKPs significantly outperform simple β-amido ketones, which typically yield racemic mixtures[4]. The rigid DKP ring of S-1b allows the chiral Lewis base (e.g., Quinine) to effectively differentiate the enolate faces during electrophilic attack.

Quantitative Benchmarking Data

Table 2: Cinchona Alkaloid-Catalyzed Asymmetric α-Sulfenylation

Substrate ClassCatalystElectrophileYield (%)ee (%)
β-amido ketonesQuinineBenzylsulfanyl-triazole< 300 (Racemic)
N-Alkylated DKPs (e.g., S-1b) Quininep-OMe-Bn-sulfanyl succinimide75 – 8565 – 80
Self-Validating Protocol: Asymmetric α-Sulfenylation

Objective: Enantioselective introduction of a sulfur moiety at the α-carbon of the DKP core.

Step-by-Step Methodology:

  • Preparation: Dissolve the DKP substrate (0.1 mmol) and Quinine (10 mol%) in anhydrous CH₂Cl₂ (2.0 mL) under an argon atmosphere.

    • Causality: Argon prevents the oxidative degradation/aromatization of the highly reactive DKP enolate intermediate.

  • Temperature Equilibration: Cool the reaction vessel to -78 °C.

    • Causality: Cryogenic conditions suppress the uncatalyzed, achiral background reaction, which would otherwise erode the enantiomeric excess.

  • Electrophile Addition: Add 1-(p-methoxybenzyl)sulfanyl succinimide (0.11 mmol) dropwise.

    • Causality: The p-methoxybenzyl (PMB) group is selected over a standard benzyl group because its electron-donating nature allows for milder downstream deprotection conditions.

  • Reaction Monitoring: Stir for 12–24 hours, monitoring substrate consumption via TLC.

  • Quench & Purification: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via flash column chromatography (silica gel, EtOAc/Hexanes).

  • System Validation (Critical Step):

    • Racemic Standard Generation: Run a parallel reaction substituting the chiral Quinine with an achiral base (Triethylamine, TEA).

    • Chromatographic Validation: Analyze the TEA-catalyzed product via HPLC (Chiralpak AS column). The chromatogram must show a 1:1 peak integration. This self-validating step confirms the exact retention times of both enantiomers before calculating the ee of the Quinine-catalyzed run.

Workflow Step1 1. Substrate Prep DKP + Argon Step2 2. Catalyst Addition Quinine (10 mol%) Step1->Step2 Step3 3. Electrophile PMB-S-Succinimide at -78°C Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4 Step5 5. Validation HPLC vs Racemic Std Step4->Step5

Experimental Workflow: Self-validating asymmetric α-sulfenylation of DKPs.

Sources

Safety Operating Guide

Operational & Disposal Guide: (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories handle specialized chiral intermediates. (S)-1-Benzyl-3-methylpiperazine-2,5-dione is a highly stable diketopiperazine derivative utilized extensively as a chiral building block in the synthesis of antiproliferative agents and other pharmaceuticals[1]. Because of its potent biological activity and cyclic dipeptide structure, it resists spontaneous environmental degradation.

This guide provides a self-validating, causality-driven framework for the safe handling, spill response, and EPA-compliant disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of a compound is the first step in designing a fail-safe disposal strategy. The diketopiperazine ring imparts significant thermal and chemical stability, meaning standard ambient degradation is not a viable disposal route. Furthermore, the compound poses specific dermal and respiratory risks (GHS Hazards: H315, H319, H335).

Quantitative Data & Operational Implications
PropertyValueOperational & Disposal Implication
CAS Number 132871-10-4Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C12H14N2O2Nitrogen-rich organic; requires high-temperature incineration to prevent NOx emissions.
Molecular Weight 218.25 g/mol High molecular weight solid; prone to precipitating and settling in liquid waste carboys.
Physical State White SolidHigh risk of aerosolization and dust generation; dictates damp-sweeping protocols.
Storage Temp 0-8 °CThermal degradation potential if improperly stored; waste should be kept away from heat sources.

Waste Segregation & Regulatory Logic

Proper waste segregation is the cornerstone of laboratory safety. Mixing solid API (Active Pharmaceutical Ingredient) waste with liquid solvent waste exponentially increases the volume of hazardous material and complicates downstream treatment.

Under the [2], while this specific compound is not explicitly P-listed or U-listed, its biological activity and the solvents typically used in its processing (e.g., methanol, dichloromethane) require it to be managed as a Characteristic Hazardous Waste (e.g., D001 for ignitability if mixed with flammable solvents)[3].

WasteDisposal Start Waste Generation: (S)-1-Benzyl-3-methylpiperazine-2,5-dione Solid Solid Waste (Powders, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Washings) Start->Liquid Classify EPA Hazard Classification (40 CFR Part 261) Solid->Classify Liquid->Classify Incinerate High-Temperature Incineration (Primary Disposal Route) Classify->Incinerate

Workflow for the segregation and EPA-compliant disposal of diketopiperazine derivatives.

Self-Validating Spill Response Protocol

In the event of a powder spill, standard dry sweeping is strictly prohibited. Dry friction can aerosolize the fine white powder, exploiting its H335 respiratory irritation hazard and leading to inhalation exposure.

Step-by-Step Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the compound across the laboratory.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a particulate respirator (N95 or higher). Causality: The compound is a respiratory and ocular irritant; physical barriers are mandatory before approaching the spill.

  • Damp Sweeping: Moisten an absorbent pad with a compatible solvent (e.g., water or a 70% ethanol solution) and gently place it over the powder. Causality: The damp pad suppresses dust generation and slightly solubilizes the surface layer, binding the powder to the pad for safe lifting.

  • Collection: Wipe inward from the edges to the center to prevent expanding the spill radius. Place the used pads into a designated hazardous solid waste bag.

  • Validation (Swab Test): Swab the cleaned area with a fresh, solvent-dampened dark cloth. Validation: Visually inspect the swab against the dark background. If any white residue is present, repeat step 4. The protocol is only validated when the swab remains completely clean, confirming total macroscopic decontamination.

Step-by-Step Disposal Methodologies

Every disposal action must be tracked and validated to ensure environmental compliance and laboratory accountability.

Protocol A: Solid Waste (Powders, Vials, and PPE)
  • Segregation: Place all contaminated consumables (weighing boats, spatulas, gloves, and empty vials) into a chemically compatible, puncture-resistant solid waste container. Causality: Segregating solid waste prevents the dissolution of the compound into a liquid mobile phase, which would unnecessarily generate large volumes of complex characteristic waste.

  • Mass Balance Validation: Weigh the sealed solid waste container. Validation: Compare the discarded mass against your laboratory's inventory log. A matching mass balance ensures 100% of the unaccounted material is successfully captured in the waste stream, preventing fugitive emissions.

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (132871-10-4), and the primary hazard (Irritant).

  • Storage & Disposal: Store in a designated secondary containment tray away from strong oxidizing agents. Transfer the container to an EPA-licensed hazardous waste vendor for high-temperature incineration[3].

Protocol B: Liquid Waste (Solvent Washings)
  • Solvent Compatibility Check: Ensure the solvent used for washing the compound is chemically compatible with the contents of the primary liquid waste carboy. Causality: Mixing incompatible solvents (e.g., concentrated acids with organic solvents) can cause exothermic reactions, leading to container rupture.

  • Transfer: Slowly pour the washings into the liquid waste carboy using a grounded, anti-static funnel. Causality: Grounding prevents static discharge, which could ignite flammable solvent vapors.

  • pH Validation: If the washings are aqueous, verify the pH of the final mixture is between 6.0 and 8.0 using a calibrated pH meter. Validation: A neutral pH confirms the absence of reactive extremes, preventing dangerous gas evolution when the carboy is sealed.

  • Manifesting: Record the exact volume and solvent composition on the waste manifest to comply with characteristic waste tracking regulations[2].

References

  • Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia PubMed (National Institutes of Health) [Link]

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste Electronic Code of Federal Regulations (e-CFR), US EPA[Link]

Sources

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Retrosynthesis Analysis

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(S)-1-Benzyl-3-methylpiperazine-2,5-dione

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